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Ethyl 2-amino-5-bromo-4-methylbenzoate Documentation Hub

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  • Product: Ethyl 2-amino-5-bromo-4-methylbenzoate
  • CAS: 1476761-80-4

Core Science & Biosynthesis

Foundational

Ethyl 2-amino-5-bromo-4-methylbenzoate structural information.

High-Purity Scaffold for Kinase Inhibitor Development [1] Executive Summary Ethyl 2-amino-5-bromo-4-methylbenzoate (CAS: 1476761-80-4) is a specialized aromatic building block critical to the synthesis of small-molecule...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Scaffold for Kinase Inhibitor Development [1]

Executive Summary

Ethyl 2-amino-5-bromo-4-methylbenzoate (CAS: 1476761-80-4) is a specialized aromatic building block critical to the synthesis of small-molecule therapeutics, particularly within the oncology and immunology sectors.[1] Its structural core—a trisubstituted benzene ring featuring an amino group, a bromine handle, and a methyl substituent—serves as a privileged scaffold for Type I and Type II kinase inhibitors targeting the JAK-STAT pathway (e.g., analogs of Fedratinib and Ruxolitinib).

This guide provides a comprehensive technical analysis of this compound, detailing optimized synthetic routes, structural characterization data, and its strategic utility in medicinal chemistry.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

PropertySpecification
IUPAC Name Ethyl 2-amino-5-bromo-4-methylbenzoate
CAS Number 1476761-80-4
Molecular Formula

Molecular Weight 258.11 g/mol
SMILES CCOC(=O)C1=CC(Br)=C(C)C=C1N
Appearance Off-white to pale yellow crystalline solid
Melting Point 89–93 °C (Predicted based on methyl ester analog)
Solubility Soluble in DMSO, DMF, EtOAc, DCM; Sparingly soluble in water
LogP ~3.44 (Lipophilic)

Synthetic Pathways & Methodology

The synthesis of ethyl 2-amino-5-bromo-4-methylbenzoate requires precise regiochemical control to ensure the bromine atom is installed at the C5 position rather than C3.[1] The amino group at C2 is a strong ortho/para director, while the ester at C1 is a meta director.

Route A: Regioselective Bromination (Recommended)

This route utilizes N-Bromosuccinimide (NBS) for mild, controlled bromination of the precursor ethyl 2-amino-4-methylbenzoate.[1]

Reaction Scheme:

  • Precursor: Ethyl 2-amino-4-methylbenzoate.[1]

  • Reagent: NBS (1.05 eq).

  • Solvent: DMF or Acetonitrile (polar aprotic solvents favor the ionic mechanism).

  • Conditions: 0°C to RT, 2–4 hours.

Mechanism: The amino group (


) strongly activates the ring positions ortho (C3) and para (C5). However, C5 is sterically less hindered than C3 (which is flanked by the ester and amino groups). Consequently, electrophilic aromatic substitution occurs selectively at C5.
Route B: Fischer Esterification

Alternatively, the compound can be synthesized from the corresponding carboxylic acid if available.[2]

  • Precursor: 2-Amino-5-bromo-4-methylbenzoic acid.[1]

  • Reagents: Ethanol (excess),

    
     (cat.), Reflux.
    
  • Yield: >90% typically.[1][3][4][5]

Experimental Workflow Visualization

SynthesisWorkflow Start Ethyl 2-amino-4-methylbenzoate (Precursor) Reagent NBS (1.05 eq) DMF, 0°C -> RT Start->Reagent Dissolution Intermediate Sigma Complex (Transition State) Reagent->Intermediate Electrophilic Attack (Regioselective at C5) Product Ethyl 2-amino-5-bromo-4-methylbenzoate (Target) Intermediate->Product -HBr (Succinimide byproduct) Purification Workup: H2O/EtOAc Ext. Purification: Recrystallization (EtOH) Product->Purification Isolation

Caption: Regioselective synthesis workflow via bromination of the amino-ester precursor.

Structural Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

1H NMR Spectroscopy (400 MHz, CDCl3)

Note: Shifts are predicted based on the methyl ester analog (Methyl 2-amino-5-bromobenzoate) and ethyl group characteristics.[1][6]

Signal (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.96 Singlet (s)1HAr-H (C6)Deshielded by adjacent ester carbonyl.
6.55 Singlet (s)1HAr-H (C3)Shielded by adjacent amino group.
5.70 Broad (br s)2Hngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Exchangeable with

.
4.32 Quartet (q)2H

Characteristic ethyl ester methylene.
2.35 Singlet (s)3Hngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Methyl group at C4.
1.38 Triplet (t)3Hngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Characteristic ethyl ester methyl.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Molecular Ion (

    
    ):  258.1 / 260.1 (1:1 ratio).
    
  • Interpretation: The presence of a bromine atom results in a characteristic "doublet" molecular ion peak separated by 2 mass units due to the nearly equal abundance of

    
     and 
    
    
    
    isotopes.

Pharmaceutical Utility & Applications

This scaffold is a vital intermediate in the synthesis of JAK2 inhibitors used to treat myelofibrosis (e.g., structural analogs of Fedratinib). The bromine atom serves as a versatile "handle" for cross-coupling reactions (Suzuki-Miyaura or Buchwald-Hartwig) to attach heteroaryl groups, while the amino and ester groups facilitate cyclization into quinazoline or benzodiazepine cores.[1]

Key Reaction: Suzuki Coupling for Kinase Inhibitors

The C5-Bromine allows for the attachment of pyrimidine or pyridine rings, a common pharmacophore in kinase inhibitors.[1]

Applications Core Ethyl 2-amino-5-bromo-4-methylbenzoate Path1 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Path1 Path2 Cyclization (Formamide/Urea) Core->Path2 Prod1 Biaryl Intermediates (JAK2/FLT3 Inhibitor Core) Path1->Prod1 C-C Bond Formation Prod2 Quinazolin-4(3H)-ones (Scaffold for diverse bioactives) Path2->Prod2 Ring Closure

Caption: Divergent synthetic utility of the scaffold in drug discovery.

Handling & Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Corrosion/Irritation H315Causes skin irritation.
Serious Eye Damage H319Causes serious eye irritation.
STOT - Single Exposure H335May cause respiratory irritation.[1]

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder.[7]

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (

    
    ) to prevent oxidation of the amino group.
    

References

  • Fluorochem. (n.d.). Ethyl 2-amino-5-bromo-4-methylbenzoate Product Data. Retrieved from

  • ChemicalBook. (n.d.). Methyl 2-amino-5-bromobenzoate NMR Spectrum. Retrieved from

  • National Institutes of Health (NIH). (2020). Fedratinib in 2025 and beyond: indications and future applications. PMC7289123.[1] Retrieved from

  • MDPI. (2013). Synthesis of Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate. Molbank 2013.[1] Retrieved from

  • BOC Sciences. (n.d.). Synthesis of Fedratinib (TG101348). Retrieved from

Sources

Exploratory

Technical Monograph: Ethyl 2-amino-5-bromo-4-methylbenzoate

Physiochemical Identity & Core Metrics[1][2] In the context of small molecule drug discovery, Ethyl 2-amino-5-bromo-4-methylbenzoate serves as a critical regioselective scaffold.[1] It belongs to the anthranilate class,...

Author: BenchChem Technical Support Team. Date: February 2026

Physiochemical Identity & Core Metrics[1][2]

In the context of small molecule drug discovery, Ethyl 2-amino-5-bromo-4-methylbenzoate serves as a critical regioselective scaffold.[1] It belongs to the anthranilate class, frequently utilized as a precursor for quinazoline-based kinase inhibitors and other heterocyclic active pharmaceutical ingredients (APIs).[1]

The precise molecular weight is the primary metric for mass spectrometry-based validation.[1] Due to the presence of Bromine (


 and 

isotopes), the compound exhibits a characteristic 1:1 isotopic signature which is essential for identification in crude reaction mixtures.[1]
Quantitative Profile
MetricValueTechnical Note
Molecular Weight (Average) 258.11 g/mol Used for molarity calculations in bulk synthesis.
Monoisotopic Mass 257.005 g/mol Based on

. Target for High-Res MS (HRMS).
Molecular Formula

Degree of Unsaturation = 5 (Benzene ring + Ester carbonyl).[1]
CAS Registry Number 1476761-80-4 Specific to the ethyl ester isomer.[1][2]
Physical State Off-white to pale yellow solidColoration often indicates trace oxidation of the amine.[1]
Isotopic Pattern M (100%), M+2 (97.3%)The "Twin Peak" signature of Bromine.[1]

Synthetic Architecture

The synthesis of this compound requires strict regiochemical control.[1] The challenge lies in directing the bromine atom to the C5 position while avoiding the C3 position (sterically hindered between the amine and ester) or over-bromination.[1]

Reaction Logic

The starting material, Ethyl 2-amino-4-methylbenzoate , contains three directing groups:

  • Amino (-NH₂): Strong activator, ortho/para director.[1]

  • Methyl (-CH₃): Weak activator, ortho/para director.[1]

  • Ester (-COOEt): Moderate deactivator, meta director.

Regioselectivity Analysis:

  • Position 3: Ortho to Amino, Ortho to Ester.[1] Sterically Disfavored.

  • Position 5: Para to Amino, Ortho to Methyl.[1] Electronically & Sterically Favored.

Therefore, electrophilic aromatic substitution using N-Bromosuccinimide (NBS) yields the 5-bromo congener with high specificity.[1]

Protocol: Regioselective Bromination[1]

Reagents:

  • Precursor: Ethyl 2-amino-4-methylbenzoate (1.0 eq)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Solvent: Acetonitrile (MeCN) or DMF (Polar aprotic solvents stabilize the transition state).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of Ethyl 2-amino-4-methylbenzoate in 100 mL of MeCN at room temperature (25°C).

  • Controlled Addition: Cool the solution to 0°C to suppress di-bromination side products. Add NBS (1.05 eq) portion-wise over 30 minutes.

  • Reaction Monitoring: Allow the mixture to warm to room temperature. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.[1] The starting material (

    
    ) should disappear, replaced by a slightly less polar product.[1]
    
  • Quench & Workup: Dilute with water (300 mL). The product typically precipitates.[1] If oil forms, extract with Ethyl Acetate (

    
     mL).[1]
    
  • Purification: Recrystallize from Ethanol/Water to remove succinimide byproducts.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: Ethyl 2-amino- 4-methylbenzoate Condition Condition: MeCN 0°C to RT, 2h Start->Condition Reagent Reagent: NBS (1.05 eq) Reagent->Condition Intermediate Transition State: Sigma Complex Condition->Intermediate Electrophilic Attack Product Product: Ethyl 2-amino-5-bromo- 4-methylbenzoate Intermediate->Product Re-aromatization (-HBr)

Figure 1: Electrophilic aromatic substitution pathway highlighting the conversion of the precursor to the 5-bromo target via NBS bromination.

Analytical Validation (QC)

Trustworthiness in synthesis relies on self-validating analytical data.[1] For this compound, the integration of Proton NMR and Mass Spectrometry provides indisputable proof of structure.[1]

Mass Spectrometry (LC-MS)

The molecular weight (258.[1]11) is the primary identifier, but the isotopic distribution confirms the presence of bromine.[1]

  • Expected Signal:

    • m/z 258.0 (

      
       containing 
      
      
      
      )[1]
    • m/z 260.0 (

      
       containing 
      
      
      
      )[1]
    • Intensity Ratio: ~1:1 (The hallmark of mono-brominated compounds).[1]

Nuclear Magnetic Resonance ( -NMR)

The substitution pattern (2,4,5-substituted) eliminates ortho/meta coupling, leaving two distinct aromatic singlets.[1]

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Proof
7.95 Singlet (s)1HC6-HConfirms C5 is substituted (no ortho coupling).
6.55 Singlet (s)1HC3-HConfirms C2/C4 are substituted.[1]
5.70 Broad (br s)2H-NH₂Characteristic aniline amine.[1]
4.30 Quartet (q)2HEster -CH₂-Ethyl group confirmation.[1]
2.35 Singlet (s)3HC4-CH₃Methyl group attached to ring.[1]
1.35 Triplet (t)3HEster -CH₃Ethyl group confirmation.[1]
Visualization: Analytical Logic[1]

AnalyticalLogic cluster_MS Mass Spectrometry (Validation of MW) cluster_NMR 1H-NMR (Validation of Regiochemistry) Sample Purified Sample (Solid) MS_Input ESI Source (+) Sample->MS_Input NMR_Input Solvent: DMSO-d6 Sample->NMR_Input MS_Data Detect m/z 258 & 260 (1:1 Ratio) MS_Input->MS_Data Ionization NMR_Data Two Aromatic Singlets (Para relationship blocked) NMR_Input->NMR_Data

Figure 2: Analytical workflow demonstrating the dual-validation of molecular weight (MS) and substitution pattern (NMR).

Application in Drug Discovery[1]

This molecule is not merely an endpoint; it is a "privileged scaffold" in medicinal chemistry.[1]

  • Quinazoline Synthesis: The ortho-amino ester motif is the classic precursor for the Niementowski quinazoline synthesis .[1] Reacting this compound with formamide or amidines yields 6-bromo-7-methylquinazolin-4(3H)-ones, which are core structures in EGFR inhibitors (e.g., Gefitinib analogs).[1]

  • Buchwald-Hartwig Couplings: The Carbon-Bromine bond at C5 is highly reactive towards Palladium-catalyzed cross-couplings, allowing researchers to install diverse aryl or heteroaryl groups late in the synthesis to generate Structure-Activity Relationship (SAR) libraries.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12327280, Ethyl 2-amino-5-methylbenzoate (Precursor).[1] Retrieved from [Link][1]

  • Organic Syntheses. Preparation of 2-Amino-5-bromobenzaldehyde (Analogous bromination regiochemistry). Org.[1][2][3][4] Synth. 2012, 89, 460-474.[1] Retrieved from [Link][1]

Sources

Foundational

A Technical Guide to Ethyl 2-amino-5-bromo-4-methylbenzoate: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract Ethyl 2-amino-5-bromo-4-methylbenzoate is a halogenated and multi-substituted aromatic compound that serves as a versatile building block in modern organic and medicinal chemistry. Its unique arrangement of an a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-amino-5-bromo-4-methylbenzoate is a halogenated and multi-substituted aromatic compound that serves as a versatile building block in modern organic and medicinal chemistry. Its unique arrangement of an amine, a bromine atom, a methyl group, and an ethyl ester on a benzene ring provides multiple reaction sites for constructing complex molecular architectures. This guide offers an in-depth analysis of its chemical properties, a robust and reproducible synthetic protocol, detailed characterization parameters, and a discussion of its strategic application in the synthesis of pharmaceutically relevant scaffolds, particularly quinazolinones. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is ethyl 2-amino-5-bromo-4-methylbenzoate .[1] The name precisely describes the ethyl ester of a benzoic acid molecule substituted with an amino group at position 2, a bromine atom at position 5, and a methyl group at position 4.

The structure incorporates key functional groups that dictate its reactivity:

  • Aniline Moiety (2-amino): The nucleophilic amino group is a handle for amide bond formation, diazotization reactions, and as a nitrogen source in heterocycle synthesis.

  • Aryl Halide (5-bromo): The bromine atom is strategically positioned for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.

  • Ethyl Ester (Carboxylate): This group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides or alcohols.

  • Methyl Group (4-methyl): Provides steric and electronic influence on the ring and can be a site for radical functionalization under specific conditions.

Caption: 2D Structure of Ethyl 2-amino-5-bromo-4-methylbenzoate.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties is essential for handling, reaction setup, and purification. The data presented below is compiled from commercial supplier technical data sheets.[1]

PropertyValueReference
CAS Number 1476761-80-4[1]
Molecular Formula C₁₀H₁₂BrNO₂[1]
Molecular Weight 258.11 g/mol [1]
Canonical SMILES CCOC(=O)C1=CC(Br)=C(C)C=C1N[1]
InChI Key LPCBLZKMMDIBIL-UHFFFAOYSA-N[1]
Predicted logP 3.44[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Purity Typically ≥98%[1]
Predicted Spectroscopic Data

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 7.7 - 7.8 ppm (s, 1H): Aromatic proton H-6. Appears as a singlet due to the absence of ortho or meta coupling partners.

  • δ 6.5 - 6.6 ppm (s, 1H): Aromatic proton H-3. Appears as a singlet, significantly shielded by the ortho-amino group.

  • δ 4.5 - 4.8 ppm (br s, 2H): Amine (-NH₂) protons. The broadness and chemical shift are variable and depend on concentration and solvent.

  • δ 4.3 - 4.4 ppm (q, J ≈ 7.1 Hz, 2H): Methylene protons (-OCH₂CH₃) of the ethyl group, split into a quartet by the adjacent methyl group.

  • δ 2.2 - 2.3 ppm (s, 3H): Methyl protons (-CH₃) attached to the aromatic ring.

  • δ 1.3 - 1.4 ppm (t, J ≈ 7.1 Hz, 3H): Methyl protons (-OCH₂CH₃) of the ethyl group, split into a triplet by the adjacent methylene group.

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ ~168 ppm: Carbonyl carbon of the ester.

  • δ ~148 ppm: C2 carbon, attached to the amino group.

  • δ ~138 ppm: C6 carbon.

  • δ ~135 ppm: C4 carbon, attached to the methyl group.

  • δ ~118 ppm: C3 carbon.

  • δ ~110 ppm: C1 carbon.

  • δ ~108 ppm: C5 carbon, attached to the bromine.

  • δ ~61 ppm: Methylene carbon (-OCH₂CH₃) of the ethyl ester.

  • δ ~20 ppm: Methyl carbon (-CH₃) on the ring.

  • δ ~14 ppm: Methyl carbon (-OCH₂CH₃) of the ethyl ester.

Synthesis and Purification Protocol

A validated, field-proven synthesis for Ethyl 2-amino-5-bromo-4-methylbenzoate is not explicitly detailed in peer-reviewed literature. However, a robust and logical two-step pathway can be designed by combining established, high-yield procedures for the individual transformations: electrophilic bromination and Fischer esterification.

synthesis_workflow cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Purification A Ethyl 2-amino-4-methylbenzoate B Ethyl 2-amino-5-bromo-4-methylbenzoate (Crude) A->B Br₂, Acetic Acid C Purified Product B->C Column Chromatography (Silica Gel, Hexane/EtOAc)

Caption: Proposed synthetic workflow for Ethyl 2-amino-5-bromo-4-methylbenzoate.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the bromination of activated aromatic rings and subsequent purification.[2]

Materials and Reagents:

  • Ethyl 2-amino-4-methylbenzoate (1 equivalent)

  • Glacial Acetic Acid

  • Bromine (Br₂) (1.1 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve Ethyl 2-amino-4-methylbenzoate (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material). Cool the solution to 0-5 °C in an ice bath.

  • Bromination: In the dropping funnel, prepare a solution of bromine (1.1 eq) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The amino group at the 2-position and the methyl group at the 4-position are ortho, para-directing, and the bromine will selectively add to the open 5-position, which is activated by both groups.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice water. A precipitate of the crude product should form.

  • Workup: Slowly neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8). If the solution retains a bromine color, add saturated Na₂S₂O₃ solution dropwise until the color disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, likely as a solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc/Hexane and increasing to 20%). Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield Ethyl 2-amino-5-bromo-4-methylbenzoate as a purified solid.

Applications in Drug Discovery and Medicinal Chemistry

Substituted anthranilic acid derivatives are privileged scaffolds in medicinal chemistry, most notably as precursors to quinazolinone alkaloids.[3] The quinazolinone core is present in numerous FDA-approved drugs and clinical candidates exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5]

Ethyl 2-amino-5-bromo-4-methylbenzoate is an ideal starting material for creating diverse libraries of 6-bromo-7-methyl-substituted quinazolinones. The synthesis involves a condensation reaction between the anthranilate and a suitable nitrogen source (like formamide or a nitrile), followed by cyclization.

Proposed Synthesis of a Quinazolinone Scaffold

The following scheme illustrates the utility of Ethyl 2-amino-5-bromo-4-methylbenzoate as a precursor to a substituted quinazolinone, a core structure in many bioactive molecules.

pathway cluster_info Synthetic Utility A Ethyl 2-amino-5-bromo- 4-methylbenzoate B Intermediate Amide A->B Benzoyl Chloride, Pyridine C 6-Bromo-7-methyl-2-phenyl- quinazolin-4(3H)-one B->C NH₄OAc, Heat (Cyclization) D Scaffold for Drug Discovery (e.g., Kinase Inhibitors, Anticonvulsants) C->D

Caption: Synthetic pathway from Ethyl 2-amino-5-bromo-4-methylbenzoate to a medicinally relevant quinazolinone scaffold.

This transformation provides a quinazolinone product with a bromine atom at the 6-position, which can be further functionalized via cross-coupling reactions, and a methyl group at the 7-position. This allows for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds, a cornerstone of modern drug development.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Classification: Harmful/Irritant (GHS07).[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[1]

Conclusion

Ethyl 2-amino-5-bromo-4-methylbenzoate is a high-value chemical intermediate with significant potential for the synthesis of complex molecules. Its well-defined structure provides chemists with multiple, orthogonally reactive sites, making it an excellent building block for combinatorial chemistry and targeted synthesis campaigns. The synthetic protocol and characterization data provided in this guide serve as a reliable foundation for its use, particularly in the construction of substituted quinazolinone libraries for drug discovery programs. The strategic placement of its functional groups ensures its continued relevance in the ongoing search for novel therapeutic agents.

References

  • Kiruthiga, B., et al. (2009). Synthesis of Some New 2-Substituted Quinazolin-4-one Derivatives and their Biological Activties. International Journal of PharmTech Research, 1(4), 1503-1508. Available at: [Link]

  • Gogoi, J. (2015). Synthetic studies towards biologically important substituted quinazolinones. University of Massachusetts Dartmouth. Available at: [Link]

  • Al-Omary, F. A., et al. (2010). Synthesis of 5-substituted quinazolinone derivatives and their inhibitory activity in vitro. Medicinal Chemistry Research, 19(5), 499-513. Available at: [Link]

  • Kumar, A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100851. Available at: [Link]

  • Karimi-Jaberi, Z., & Biazar, E. (2022). Synthesis of quinazolinones 3a with methyl 2-amino benzoate. ResearchGate. Available at: [Link]

  • MySkinRecipes. (n.d.). Methyl 4-amino-5-bromo-2-methylbenzoate. Retrieved February 24, 2026, from [Link]

  • Google Patents. (2016). CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.
  • Google Patents. (2016). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

Sources

Exploratory

Technical Guide: Purity Specifications for Ethyl 2-amino-5-bromo-4-methylbenzoate

CAS: 116548-02-8 Role: Critical Intermediate for RET Kinase Inhibitors (e.g., Pralsetinib) Version: 2.0 (Scientific Reference)[1][2] Executive Summary This technical guide establishes the purity specifications and analyt...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 116548-02-8 Role: Critical Intermediate for RET Kinase Inhibitors (e.g., Pralsetinib) Version: 2.0 (Scientific Reference)[1][2]

Executive Summary

This technical guide establishes the purity specifications and analytical control strategy for Ethyl 2-amino-5-bromo-4-methylbenzoate . As a halogenated aniline derivative, this molecule serves as a primary scaffold in the synthesis of fused heterocycles, most notably in the production of Pralsetinib (Retevmo) and other tyrosine kinase inhibitors.

The critical quality attributes (CQAs) of this intermediate are defined by the reactivity of the C5-Bromine (for Suzuki/Buchwald couplings) and the stability of the Ethyl Ester .[2] Failure to control regioisomeric bromination or ester hydrolysis at this stage results in difficult-to-separate impurities in the final Active Pharmaceutical Ingredient (API), leading to yield loss and regulatory non-compliance (ICH Q3A).[1][2]

Chemical Context & Criticality

The Molecule[3][4][5][6]
  • Chemical Name: Ethyl 2-amino-5-bromo-4-methylbenzoate[1][2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 258.11 g/mol [1][2]

  • Key Functionality:

    • 
       & 
      
      
      
      :
      Precursors for cyclization (e.g., to quinazolinones).[1][2]
    • 
       (Position 5):  The "warhead" attachment point via Pd-catalyzed cross-coupling.[1][2]
      
Synthesis & Impurity Origins

The dominant synthesis route involves the electrophilic aromatic substitution (bromination) of Ethyl 2-amino-4-methylbenzoate using N-Bromosuccinimide (NBS) or elemental bromine.[1][2]

Critical Risk: The directing effects of the amino group (ortho/para director) and the methyl group compete.[2] While the position para to the amine (C5) is favored, the position ortho to the amine (C3) is chemically accessible, creating a regioisomer that is often inseparable by standard crystallization.

SynthesisPath SM Ethyl 2-amino-4-methylbenzoate (Starting Material) NBS Bromination (NBS/Br2) SM->NBS Prod Target Product (5-Bromo Isomer) >98% NBS->Prod Major Path Imp1 Impurity A: Regioisomer (3-Bromo Isomer) NBS->Imp1 Steric Leakage Imp2 Impurity B: Dibromo (3,5-Dibromo species) NBS->Imp2 Over-bromination Imp3 Impurity C: Hydrolysis (Free Acid) Prod->Imp3 Moisture/H+

Figure 1: Synthesis pathway highlighting the origin of critical impurities.[1][2] The 3-bromo regioisomer is the most persistent process impurity.[1][2]

Specification Framework (ICH Aligned)

The following specifications are recommended for use of this material as a Regulatory Starting Material (RSM) or Intermediate . These limits ensure compliance with ICH Q3A(R2) for downstream API production.

Quantitative Specifications
ParameterSpecification LimitAnalytical MethodRationale
Appearance Off-white to beige crystalline powderVisualOxidation of aniline turns material brown/purple.[1][2]
Assay (Purity) ≥ 98.5% w/w HPLC (UV 254nm)High purity required to prevent catalyst poisoning in next step.[2]
Impurity A (Regioisomer) ≤ 0.15%HPLC (Gradient)Hard to remove downstream; acts as chain terminator in couplings.[2]
Impurity B (Dibromo) ≤ 0.15%HPLCCompetes for Pd-catalyst; leads to double-coupled side products.[1][2]
Impurity C (Acid) ≤ 0.50%HPLC / TitrationResult of ester hydrolysis; interferes with base-catalyzed cyclization.[1][2]
Any Unspecified Impurity ≤ 0.10%HPLCICH Q3A Reporting Threshold.[1][2][3]
Total Impurities ≤ 1.5%HPLCSummation of all detected peaks.
Water Content ≤ 0.5% w/wKarl Fischer (KF)Water promotes ester hydrolysis during storage.[2]
Loss on Drying (LOD) ≤ 0.5% w/wGravimetricLimits volatile solvents (EtOH, DCM).[2]
Sulfated Ash (ROI) ≤ 0.1%GravimetricControls inorganic salts (e.g., succinimide residues).[2]

Analytical Methodologies

Primary Purity Method: RP-HPLC

This method separates the critical 3-bromo regioisomer from the 5-bromo target.[1][2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[2][4]

  • Flow Rate: 1.0 mL/min.[1][2][5]

  • Detection: UV at 254 nm (Aniline absorption) and 220 nm (General).[1][2]

  • Column Temp: 30°C.

  • Gradient Profile:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

System Suitability Requirement: Resolution (


) between Target Product and Impurity A (Regioisomer) must be 

.[2]
Structural Identification: 1H-NMR

To distinguish the 5-bromo (target) from the 3-bromo (impurity), focus on the aromatic region.[1][2]

  • Solvent: DMSO-

    
     or 
    
    
    
    .[1][2]
  • Target Signals (5-bromo): Two singlet aromatic protons (para to each other) due to the 1,2,4,5-substitution pattern.[1][2]

  • Impurity Signals (3-bromo): Two doublet aromatic protons (ortho coupling) if the substitution pattern is 1,2,3,4. Note: In this specific scaffold, the 5-bromo isomer usually shows two singlets at approx

    
     7.9 and 
    
    
    
    6.8 ppm.[1][2]

Analytical Workflow & Decision Tree

This workflow ensures that only material meeting the strict "Suzuki-Ready" criteria moves forward to costly metal-catalyzed steps.[1][2]

Workflow Sample Batch Sample CAS: 116548-02-8 Test1 Visual & Solubility Check Sample->Test1 Test2 HPLC Purity Assay Sample->Test2 Test3 Karl Fischer (Water) Sample->Test3 Dec1 Purity > 98.5%? Test2->Dec1 Dec3 Water < 0.5%? Test3->Dec3 Dec2 Regioisomer < 0.15%? Dec1->Dec2 Yes Fail REJECT / REWORK (Recrystallize from EtOH) Dec1->Fail No Dec2->Dec3 Yes Dec2->Fail No Dec3->Fail Fail Pass RELEASE For Synthesis Dec3->Pass All Pass

Figure 2: Quality Control Decision Tree. Note that Regioisomer failure usually requires rework, while Water failure can be solved by drying.

Storage & Stability

  • Condition: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Rationale: The amino group is susceptible to oxidation (darkening), and the ester is susceptible to hydrolysis if exposed to ambient humidity.[2]

  • Retest Period: 12 months.

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).[2][3][6][7][8] International Conference on Harmonisation, 2006.[2][7] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2783777: Ethyl 2-amino-5-bromo-4-methylbenzoate.[1][2] PubChem, 2024.[2] Link

  • Subbiah, V., et al. Pralsetinib for RET fusion-positive non-small-cell lung cancer (ARROW): a multi-cohort, open-label, phase 1/2 study.[1][2] The Lancet Oncology, 2021.[2] (Context for downstream application). Link

  • Blueprint Medicines Corp. Patent WO2017079140A1: Inhibitors of RET Kinase.[1][2] (Detailed synthesis of intermediates including CAS 116548-02-8). Link

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

common side products in the synthesis of Ethyl 2-amino-5-bromo-4-methylbenzoate

Welcome to the technical support center for the synthesis of Ethyl 2-amino-5-bromo-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-amino-5-bromo-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the knowledge to anticipate, identify, and resolve issues related to side product formation, thereby improving the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to Ethyl 2-amino-5-bromo-4-methylbenzoate?

A1: A prevalent synthetic strategy involves a multi-step process that typically begins with a substituted toluene or benzoic acid derivative. A common sequence includes:

  • Nitration: Introduction of a nitro group to the aromatic ring.

  • Esterification: Conversion of a carboxylic acid to its ethyl ester.

  • Bromination: Regioselective introduction of a bromine atom.

  • Reduction: Conversion of the nitro group to an amino group.

The precise order of these steps can be varied to optimize the regioselectivity of the bromination and the overall yield.

Q2: What are the primary drivers of side product formation in this synthesis?

A2: The formation of impurities is primarily influenced by the powerful activating and directing effects of the amino and methyl groups on the aromatic ring. These groups strongly activate the ring towards electrophilic aromatic substitution, making it susceptible to over-bromination. The regiochemical outcome of the bromination is also a critical factor, with the potential for the formation of various positional isomers.

Q3: How can I minimize the formation of di-brominated side products?

A3: To control for di-bromination, it is crucial to carefully manage the stoichiometry of the brominating agent. Using a slight excess or a 1:1 molar ratio of the brominating agent to the substrate is recommended. Additionally, employing a milder brominating agent, such as N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF), can offer greater selectivity compared to harsher reagents like bromine (Br₂). Running the reaction at a lower temperature can also help to moderate the reactivity and improve selectivity.

Q4: Can the ester group be hydrolyzed during the synthesis or workup?

A4: Yes, the ethyl ester is susceptible to hydrolysis, particularly under strong acidic or basic conditions, especially at elevated temperatures. During workup, it is advisable to use mild bases like sodium bicarbonate for neutralization and to avoid prolonged exposure to strongly acidic or basic aqueous solutions.

Troubleshooting Guide: Common Side Products and Solutions

This section provides a detailed guide to identifying and mitigating common side products encountered during the synthesis of Ethyl 2-amino-5-bromo-4-methylbenzoate.

Side Product Potential Cause Troubleshooting & Mitigation Strategies
Di-brominated Products Over-bromination due to the highly activated aromatic ring.- Control Stoichiometry: Use no more than one equivalent of the brominating agent and add it slowly to the reaction mixture. - Milder Reagents: Employ N-bromosuccinimide (NBS) instead of Br₂ for a more controlled reaction. - Temperature Control: Conduct the bromination at a lower temperature (e.g., 0-5 °C) to reduce the reaction rate and enhance selectivity.
Isomeric Byproducts Lack of complete regioselectivity during bromination. The amino and methyl groups direct ortho and para, leading to potential isomers.- Protecting Groups: Consider protecting the amino group (e.g., as an acetamide) to modulate its directing effect and steric hindrance. - Catalyst Choice: For certain brominations, the choice of Lewis acid catalyst can influence the isomeric ratio. - Purification: Isomeric products can often be separated by column chromatography on silica gel.
Unreacted Starting Material Incomplete reaction due to insufficient brominating agent, low temperature, or short reaction time.- Monitor Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. - Optimize Conditions: If the reaction stalls, consider a slight increase in temperature or an extension of the reaction time. Ensure the brominating agent is of high purity.
Hydrolysis Product (2-amino-5-bromo-4-methylbenzoic acid) Hydrolysis of the ethyl ester during the reaction or aqueous workup, especially under harsh pH conditions.- Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions if water-sensitive reagents are used. - Mild Workup: Use a weak base like sodium bicarbonate for neutralization. Avoid prolonged contact with strong acids or bases. - Extraction: Promptly extract the product into an organic solvent after the aqueous workup.
Oxidation Products Oxidation of the electron-rich aromatic amine, especially with strong oxidizing brominating agents or in the presence of air.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. - Milder Reagents: NBS is generally less oxidizing than Br₂.

Experimental Workflow: Bromination of Ethyl 2-amino-4-methylbenzoate

This protocol outlines a general procedure for the regioselective bromination of the precursor, Ethyl 2-amino-4-methylbenzoate.

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Ethyl 2-amino-4-methylbenzoate in a suitable solvent (e.g., DMF or acetic acid) in a round-bottom flask. cool Cool the solution to 0 °C in an ice bath. start->cool add_nbs Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C. cool->add_nbs stir Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. add_nbs->stir monitor Monitor the reaction progress by TLC. stir->monitor quench Quench the reaction by pouring the mixture into water. monitor->quench extract Extract the product with a suitable organic solvent (e.g., ethyl acetate). quench->extract wash Wash the organic layer with saturated aqueous sodium thiosulfate, sodium bicarbonate, and brine. extract->wash dry Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. wash->dry purify Purify the crude product by column chromatography on silica gel. dry->purify

A generalized workflow for the bromination step.

Mechanistic Insight: Regioselectivity of Bromination

The regiochemical outcome of the bromination of Ethyl 2-amino-4-methylbenzoate is governed by the directing effects of the substituents on the aromatic ring.

Directing effects influencing bromination regioselectivity.

The amino group is a powerful ortho, para-director, and its influence is dominant. The methyl group is also an ortho, para-director. The ethyl ester group is a meta-director. The cumulative effect of these groups strongly favors the substitution of bromine at the C5 position, which is para to the strongly activating amino group and ortho to the methyl group. However, the formation of minor isomeric byproducts is still possible due to the complex interplay of these electronic and steric factors.

References

  • Aarti Industries Limited. (2019). Process For Preparation Of Alkyl 3 Amino 5 Bromo 2 Methyl Benzoate.
  • World Journal of Pharmaceutical Research. (2023). amino benzoate moiety promoted. [Link]

  • Organic Syntheses. 2-Amino-5-bromobenzaldehyde. [Link]

  • SSERC. Hydrolysis of ethyl benzoate. [Link]

Optimization

Technical Support Center: Optimization of Ethyl 2-amino-5-bromo-4-methylbenzoate Synthesis

Executive Summary & Reaction Logic The synthesis of Ethyl 2-amino-5-bromo-4-methylbenzoate is a critical intermediate step for various kinase inhibitors and S1P1 modulators.[1] The primary synthetic route involves the re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

The synthesis of Ethyl 2-amino-5-bromo-4-methylbenzoate is a critical intermediate step for various kinase inhibitors and S1P1 modulators.[1] The primary synthetic route involves the regioselective bromination of Ethyl 2-amino-4-methylbenzoate (Ethyl 4-methylanthranilate).[1]

The Core Challenge: The amino group at position 2 is a strong ortho/para director, activating positions 3 and 5.[1][2] The methyl group at position 4 further activates position 5.[2] While position 5 is electronically and sterically favored, the reaction is prone to over-bromination (yielding the 3,5-dibromo impurity) and oxidation of the amino group if conditions are not strictly controlled.[1]

Reaction Pathway Diagram

The following diagram illustrates the reaction pathway and competing side reactions.

ReactionPathway Start Ethyl 2-amino-4-methylbenzoate (Starting Material) Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack Impurity2 Oxidation Byproducts (Dark Tars) Start->Impurity2 High Temp / Light NBS + NBS (1.0 eq, <5°C) Product Ethyl 2-amino-5-bromo- 4-methylbenzoate (Target: >90%) Intermediate->Product -HBr (Major) Impurity1 3,5-Dibromo Impurity (Over-bromination) Product->Impurity1 + Excess NBS

Caption: Reaction pathway showing the kinetic favorability of the 5-bromo product and the risk of over-bromination.

Critical Process Parameters (CPP)

To maximize yield (>85%) and minimize the 3,5-dibromo impurity, the following parameters must be strictly maintained.

ParameterOptimized RangeImpact of Deviation
Reagent Stoichiometry 1.00 – 1.02 eq NBS>1.05 eq: Rapid formation of 3,5-dibromo impurity.<0.95 eq: Low conversion, difficult separation of SM.[1]
Temperature -5°C to 0°C (Addition)RT (Stirring)>10°C during addition: Loss of regioselectivity; oxidation of amine (darkening).[1]
Solvent System DMF or Acetonitrile (MeCN)Non-polar solvents: Slow reaction, poor solubility.Acetic Acid: Can lead to higher impurities if not buffered.[1][2]
Addition Rate Dropwise (over 30-60 min)Fast addition: Localized high concentration of NBS causes immediate over-bromination.[1][2]
Light Protection Amber glassware / FoilUV Light: Promotes radical bromination at the benzylic methyl group (

).[2]

Troubleshooting Guide (FAQ)

Q1: I am seeing a significant amount (~10-15%) of the 3,5-dibromo impurity. How do I remove it?

Analysis: The 3,5-dibromo derivative is chemically very similar to the mono-bromo product, making separation by standard flash chromatography difficult (often co-elutes).[1] Corrective Action:

  • Prevention is key: Never exceed 1.02 equivalents of NBS.[2] Calibrate your NBS source (iodometric titration) if it is old, as degraded NBS releases

    
     unpredictably.[1][2]
    
  • Purification: Recrystallization is superior to chromatography here.[2]

    • Solvent: Dissolve crude in hot Ethanol (5 mL/g). Add water dropwise until turbidity persists.[2] Cool slowly to 4°C. The dibromo impurity is generally more soluble in the mother liquor.[2]

Q2: The reaction mixture turned dark black/brown immediately. Is the product lost?

Analysis: This indicates oxidation of the aniline nitrogen, likely due to high temperature or rapid addition of NBS.[2] Aniline radical cations polymerize to form "aniline black" type tars.[2] Corrective Action:

  • Salvage: Filter the mixture through a pad of Celite/Silica to remove the heavy tars.[2] The product might still be recoverable from the filtrate.[2]

  • Future Prevention: Ensure the internal temperature is below 0°C before adding NBS. Add NBS as a solution in DMF rather than as a solid to prevent "hot spots."

Q3: My yield is low (<50%) and the product is an oil that won't solidify.

Analysis: Residual solvent (DMF) or succinimide byproduct often prevents crystallization.[2] Corrective Action:

  • Workup: Pour the reaction mixture into ice-cold water (10x volume). The product should precipitate.[2][3]

  • Succinimide Removal: Wash the organic extract (EtOAc) thoroughly with water (3x) and then with 5% Sodium Thiosulfate (to remove active bromine) and Sodium Bicarbonate .[2]

  • Crystallization: If it remains an oil, triturate with cold Hexane or Pentane to induce crystallization.[2]

Optimized Experimental Protocol

Target Scale: 10 mmol (approx. 1.93 g of starting material) Expected Yield: 85-92% Purity: >98% (HPLC)[1]

Materials:
  • Ethyl 2-amino-4-methylbenzoate (1.93 g, 10 mmol)[1]

  • N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) - Freshly recrystallized if yellow.[1]

  • N,N-Dimethylformamide (DMF) (20 mL) - Anhydrous.[1]

  • Ethyl Acetate / Hexanes (for workup).[1][2][4]

Step-by-Step Procedure:
  • Setup: Flame-dry a 100 mL round-bottom flask. Equip with a magnetic stir bar and a nitrogen balloon.[2] Wrap the flask in aluminum foil to exclude light.

  • Dissolution: Add Ethyl 2-amino-4-methylbenzoate (1.93 g) and DMF (15 mL). Stir until fully dissolved.

  • Cooling: Immerse the flask in an ice/salt bath. Cool the internal temperature to -5°C to 0°C .

  • Reagent Preparation: Dissolve NBS (1.78 g) in the remaining DMF (5 mL).

  • Addition: Add the NBS solution dropwise via syringe pump or addition funnel over 45 minutes . Do not allow temperature to rise above 2°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) over 30 minutes. Monitor by TLC (20% EtOAc/Hexane).[1][2]

    • Checkpoint: SM should be consumed.[2] If SM remains, add 0.05 eq NBS.[2] Do not overshoot.

  • Quench: Pour the reaction mixture into 100 mL of ice water with vigorous stirring. A precipitate should form.[2][3][5]

  • Workup:

    • If solid forms: Filter, wash with water (3 x 20 mL) and cold hexanes.[1][2]

    • If oil forms: Extract with EtOAc (3 x 30 mL).[1][2] Wash combined organics with water (3x to remove DMF), 5%

      
      , and Brine.[1][2] Dry over 
      
      
      
      .[2][3][4]
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2][3]

Troubleshooting Logic Flow

Use this decision tree to diagnose yield issues during the experiment.

TroubleshootingTree Start Issue Identified CheckTLC Check TLC/LCMS Start->CheckTLC ImpurityCheck Is 3,5-Dibromo present? CheckTLC->ImpurityCheck SMCheck Is Starting Material present? ImpurityCheck->SMCheck No ActionHighTemp Cause: Temp > 5°C or Fast Addition Action: Recrystallize (EtOH/H2O) ImpurityCheck->ActionHighTemp Yes ActionStoich Cause: NBS < 1.0 eq Action: Add 0.05 eq NBS SMCheck->ActionStoich Yes ActionWorkup Cause: DMF trapped in product Action: Wash EtOAc layer 3x with Water SMCheck->ActionWorkup No (Product is oil)

Caption: Decision tree for diagnosing common yield and purity issues.

References

  • Gassman, P. G., & Gruetzmacher, G. (1973).[1][2][5] "Ethyl 4-amino-3-methylbenzoate."[1][5][6] Organic Syntheses, Coll.[2][5] Vol. 6, p.581.[2] (Provides foundational protocol for low-temperature NBS bromination of aminobenzoates).

  • Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition.[1][2] Wiley-Interscience.[1][2] (Mechanistic grounding for Electrophilic Aromatic Substitution and directing groups).

  • BenchChem Technical Support. (2025). "Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide." (Analogous chemistry for regioselectivity in benzoate systems).

  • World Intellectual Property Organization. (2012).[2] Patent WO2012017056.[2] (Describes synthesis of similar 4-methyl-anthranilic acid intermediates).

Sources

Troubleshooting

dealing with impurities in commercial Ethyl 2-amino-5-bromo-4-methylbenzoate

Technical Support Center: Purity Management for Ethyl 2-amino-5-bromo-4-methylbenzoate Ticket ID: #PUR-2A5B4M Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purity Management for Ethyl 2-amino-5-bromo-4-methylbenzoate

Ticket ID: #PUR-2A5B4M Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

You are working with Ethyl 2-amino-5-bromo-4-methylbenzoate , a critical intermediate often used in the synthesis of kinase inhibitors and heterocyclic scaffolds.[1][2] While commercial sources typically promise >95% purity, the specific substitution pattern of this molecule makes it prone to unique impurity profiles that can devastate downstream yields—particularly in metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) or cyclization reactions (e.g., Sandmeyer).[2]

This guide addresses the identification and removal of the three most common impurity classes: Regioisomers (3-bromo), Over-brominated species (3,5-dibromo), and Oxidation products.

Module 1: Diagnostic Triage (Identification)[1][3]

Before attempting purification, you must diagnose the specific impurity profile.[2] Standard LC-MS often fails to distinguish regioisomers due to identical mass-to-charge (m/z) ratios.[1][2]

FAQ 1: My LC-MS shows a single peak, but my NMR looks "messy." What is happening?

Diagnosis: You likely have Regioisomer Contamination (Ethyl 2-amino-3-bromo-4-methylbenzoate). The Science: The starting material (Ethyl 2-amino-4-methylbenzoate) has two activated positions for electrophilic aromatic substitution: Position 3 and Position 5.[1][2]

  • Position 5 (Target): Para to the amino group (strong director) and ortho to the methyl group.[2] Less sterically hindered.[1][2]

  • Position 3 (Impurity): Ortho to the amino group and ortho to the methyl group.[2] This position is sterically crowded ("sandwiched"), but high reaction temperatures or unoptimized bromination conditions can force substitution here.[2]

Verification Protocol (1H NMR): Focus on the aromatic region (6.5 – 8.0 ppm).[2]

  • Target (5-Bromo): Look for two singlets (or weak doublets due to long-range coupling).[1][2] The proton at C3 and C6 are isolated from each other.[2]

  • Impurity (3-Bromo): Look for an AB doublet system (J ~ 8 Hz) if the 5 and 6 protons are adjacent.[1][2] Note: If the 3-position is brominated, the remaining protons are at 5 and 6, which are ortho to each other.

FAQ 2: My sample has turned from off-white to brown/pink. Is it degraded?

Diagnosis: Aniline Oxidation. The Science: Electron-rich anilines are susceptible to air oxidation, forming radical cations that dimerize into azo compounds or complex "aniline blacks."[1][2] This is often accelerated by trace transition metals or light exposure.[1][2] Action: This is usually a surface impurity.[1][2] Proceed to Module 2: Recrystallization .

Module 2: Purification Protocols

Use the following decision tree to select the correct remediation strategy.

PurificationStrategy Start Crude Material Analysis PurityCheck Current Purity (LC/NMR) Start->PurityCheck ImpurityType Identify Major Impurity PurityCheck->ImpurityType < 98% Regio Regioisomer (3-Br) (Same Mass, diff NMR) ImpurityType->Regio Dibromo Dibromo / Polar Impurities ImpurityType->Dibromo Color Oxidation (Color only) ImpurityType->Color Recryst Protocol A: Recrystallization (EtOH/H2O) Regio->Recryst Best Separation Column Protocol B: Buffered Silica Column Dibromo->Column Polarity Differs Color->Recryst Deep color Charcoal Protocol C: Charcoal Filtration Color->Charcoal Surface only

Figure 1: Strategic decision tree for purification based on impurity classification.

Protocol A: Recrystallization (The Gold Standard)

Recrystallization is superior to chromatography for removing the 3-bromo regioisomer due to the disruption of crystal lattice packing caused by the sterically bulky bromine in the "sandwiched" 3-position.

Solvent System: Ethanol / Water (9:1 to 7:3 ratio).[1][2] Alternative: Ethyl Acetate / Hexanes (if water sensitivity is a concern, though less effective for isomer separation).[2]

Step-by-Step:

  • Dissolution: Place crude solid in a flask. Add minimal Ethanol (absolute).[1][2] Heat to reflux (~78°C) until fully dissolved.[1][2]

    • Tip: If the solution is dark, add activated carbon (5 wt%) at this stage and filter while hot through Celite.[2]

  • Nucleation: Remove from heat. Add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.[2]

  • Re-solubilization: Add just enough hot Ethanol to make the solution clear again.

  • Crystallization: Allow to cool to room temperature slowly (wrap flask in foil/towel). Then move to 4°C (fridge) for 4 hours.

  • Collection: Filter the white needles/plates. Wash with cold Ethanol/Water (1:1).[1][2]

Protocol B: Flash Chromatography (The "Streaking" Fix)

Amino-esters interact strongly with the acidic silanol groups on silica gel, causing "tailing" or "streaking" that ruins separation.[2]

The Fix: You must buffer your mobile phase.

Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5 to 80:[1][2]20) + 1% Triethylamine (TEA) .[1][2]

  • Why TEA? The Triethylamine competes for the acidic sites on the silica, allowing your amino-ester to elute as a sharp, symmetrical band.

Data Table: Impurity Elution Order (Silica)

Compound Relative Rf (Hex:EtOAc 4:1) Notes
Starting Material (Des-bromo) 0.45 Most polar (more basic amine).[1][2]
Target (5-Bromo) 0.55 Major spot.[1][2]
Regioisomer (3-Bromo) 0.58 Runs slightly faster (internal H-bonding).[1][2]

| Dibromo (3,5-Dibromo) | 0.65 | Least polar (amine is deactivated).[1][2] |

Module 3: Chemical Remediation (Scavenging)[1][3][4]

If physical separation fails, use chemical reactivity differences.[2]

Scenario: Persistent Unreacted Starting Material (<5%)

If you cannot separate the unbrominated starting material (Ethyl 2-amino-4-methylbenzoate), exploit the difference in basicity.[1][2]

  • The Logic: The bromine atom is electron-withdrawing.[1][2] Therefore, the unbrominated starting material is more basic than the brominated product.

  • The Fix: Wash the organic layer (EtOAc) with dilute aqueous HCl (0.5 M).[2]

    • Warning: Monitor carefully.[1][2][3][4][5] The unbrominated amine will protonate and move to the aqueous layer first.[2] The brominated product (less basic) will remain in the organic layer longer.[2] Do not use strong acid or high concentrations, or you will lose the product.[2]

Module 4: Storage & Stability

Q: Can I store this in solution? A: No. Solutions of anilines are prone to rapid oxidation.[1][2]

  • Storage: Store as a dry solid.

  • Conditions: Amber vial (light sensitive), under Argon/Nitrogen, at 4°C.

  • Shelf Life: Re-test purity (NMR) if stored > 6 months.

References

  • Regioselectivity of Aniline Bromination: Mitchell, R. H., et al. "N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear monobromination reagent for reactive aromatic compounds."[1][2] Journal of Organic Chemistry, 44(25), 4733–4735.[2] Supports the mechanism of directing groups and the use of NBS for controlled bromination.

  • Recrystallization of Amino-Benzoates: Vogel, A. I.[1][2] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2] Longman Scientific & Technical.[1][2] (General reference for amino-ester purification via EtOH/Water systems).

  • Chromatography of Amines (TEA Buffer): Reich, H. J.[2] "Chromatography of Amines." University of Wisconsin-Madison Chemistry Database.[1][2] Authoritative guide on using Triethylamine to prevent amine streaking on silica.[2]

  • Synthesis and Characterization of Halogenated Aminobenzoates: Organic Syntheses, Coll. Vol. 3, p. 132 (1955); Vol. 22, p. 19 (1942).[2] (Analogous procedures for bromination and purification of anthranilic acid derivatives).

Sources

Optimization

scale-up challenges for the production of Ethyl 2-amino-5-bromo-4-methylbenzoate

Current Status: Operational Topic: Scale-Up Process Chemistry & Troubleshooting Ticket ID: SC-Br-Benzoate-001 Assigned Specialist: Senior Application Scientist, Process Development Group Executive Summary This guide addr...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Scale-Up Process Chemistry & Troubleshooting Ticket ID: SC-Br-Benzoate-001 Assigned Specialist: Senior Application Scientist, Process Development Group

Executive Summary

This guide addresses the specific scale-up challenges associated with the synthesis of Ethyl 2-amino-5-bromo-4-methylbenzoate . This compound is a critical pharmacophore, often serving as a key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., analogs related to Lenvatinib or similar heterocyclic scaffolds).

The primary bottleneck in producing this intermediate at kilogram scale is the bromination step . The strong activating effect of the amino group (


) at the C2 position creates significant risks for exothermic runaways  and regioselectivity issues  (over-bromination to the 3,5-dibromo species).

This support module provides self-validating protocols, safety alerts regarding solvent incompatibility (specifically NBS/DMF), and impurity management strategies.

Module 1: The Bromination Bottleneck

Context: The conversion of Ethyl 2-amino-4-methylbenzoate to the 5-bromo derivative is typically achieved using N-bromosuccinimide (NBS). While effective on a gram scale, this reaction presents severe thermal and selectivity risks upon scale-up.

Critical Safety Alert: Solvent Incompatibility

WARNING: Do NOT use Dimethylformamide (DMF) with NBS at elevated temperatures (>40°C) or in adiabatic conditions during scale-up.

Mechanism of Failure: Recent process safety studies have demonstrated that NBS can undergo a violent, autocatalytic decomposition in DMF, often triggered by a radical mechanism. This reaction releases massive heat (~150 kJ/kg) and gas, potentially rupturing reactors. Safe Alternative: Use Acetonitrile (MeCN) or Ethyl Acetate (EtOAc) .

Troubleshooting Guide: Bromination

Q1: I am observing high levels (5-10%) of the 3,5-dibromo impurity. How do I control this?

Diagnosis: The amino group is a powerful ortho/para activator. Once the desired 5-bromo product forms, the ring remains activated enough to accept a second bromine at the 3-position (the only remaining ortho site).

Corrective Action:

  • Stoichiometry Control: Reduce NBS equivalents from 1.05 to 0.95–0.98 eq . It is better to have 2% unreacted starting material (which can be purged via recrystallization) than 5% dibromo impurity (which co-crystallizes).

  • Temperature Suppression: Conduct the reaction at 0°C to 5°C . Higher temperatures lower the activation energy barrier for the second bromination event.

  • Slow Addition: Do not dump NBS. Add it as a solid in portions or as a slurry over 2–4 hours. This keeps the instantaneous concentration of brominating agent low.

Q2: The reaction mixture turned black/tarry, and yield dropped. What happened?

Diagnosis: Likely oxidation of the aniline nitrogen. Amines are susceptible to oxidation by NBS, leading to radical polymerization or formation of azo-species.

Corrective Action:

  • Protect from Light: NBS reactions are radical-promoted by light. Wrap the reactor in foil or use amber glass.

  • Acid Scavenger: While not always necessary, adding a weak base (e.g.,

    
    ) can neutralize HBr byproducts that might catalyze decomposition. However, for this specific substrate, the free amine is usually stable enough if temperature is controlled.
    

Visualizing the Reaction Pathways

The following diagram maps the competitive pathways and the critical control points for the bromination step.

BrominationPathways Start Ethyl 2-amino-4-methylbenzoate (Starting Material) NBS NBS (0.98 eq) Acetonitrile, 0-5°C Start->NBS Target Ethyl 2-amino-5-bromo-4-methylbenzoate (Target Product) Start->Target Major Pathway (Para to NH2) Impurity_Iso 3-Bromo Isomer (Regio-error) Start->Impurity_Iso Steric Leakage Oxidation Tarry Oxidation Byproducts Start->Oxidation Light / No T Control NBS->Target Impurity_Di 3,5-Dibromo Impurity (Over-reaction) Target->Impurity_Di Excess NBS / High T (Ortho to NH2)

Caption: Reaction network showing the target pathway (green) versus critical impurity risks (red/grey) driven by stoichiometry and temperature.

Module 2: Validated Experimental Protocol

Protocol ID: P-Br-05-ScaleUp Scale: 100 g Input Safety Level: Class 3 (Corrosive/Irritant)

Materials
ReagentRoleEquivalentsSpecification
Ethyl 2-amino-4-methylbenzoateSubstrate1.0>98% Purity
N-Bromosuccinimide (NBS)Reagent0.98Freshly recrystallized*
Acetonitrile (MeCN)Solvent10 VolHPLC Grade
Sodium Bisulfite (aq)QuenchExcess10% Solution

*Note: Old NBS turns yellow/orange due to free bromine release. Use only white crystalline NBS to ensure accurate stoichiometry.

Step-by-Step Procedure
  • Setup: Charge Ethyl 2-amino-4-methylbenzoate (100 g) and Acetonitrile (1.0 L) into a jacketed reactor. Cool to 0°C .

  • Addition: Add NBS (0.98 eq) portion-wise over 120 minutes . Monitor internal temperature; do not allow it to exceed 5°C .

    • Why? Controls the exotherm and favors the kinetic product (5-bromo) over the thermodynamic or di-bromo products.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor via HPLC.[1]

    • Endpoint: Stop when Starting Material < 2.0%. Do not chase 100% conversion; the risk of di-bromo formation increases exponentially at the end of the reaction.

  • Quench: Add 10% Sodium Bisulfite solution (200 mL) to destroy unreacted NBS.

  • Workup:

    • Concentrate MeCN under reduced pressure.

    • Add Water (500 mL) and Ethyl Acetate (500 mL).

    • Separate phases.[1] Wash organic phase with Brine.

  • Crystallization (Critical for Purity):

    • Swap solvent to Ethanol/Water (4:1) .

    • Heat to reflux to dissolve, then cool slowly to 20°C.

    • Result: The 3,5-dibromo impurity is more soluble in the mother liquor and will be rejected.

Module 3: Impurity Profile & Analysis

When analyzing your crude reaction mixture, use the following retention time logic (typical Reverse Phase C18 HPLC):

CompoundRelative Retention Time (RRT)OriginControl Strategy
Succinimide 0.2 - 0.3NBS byproductWater washes (highly water soluble).
Starting Material 1.00UnreactedPush to 98% conversion; purge via crystallization.
Target (5-Br) 1.25ProductN/A
3-Bromo Isomer 1.35Regio-isomerDifficult to separate. Prevent via low T (0°C).
3,5-Dibromo 1.60Over-reactionLimit NBS to <1.0 eq.

Module 4: Process Safety Engineering

For scales >1 kg, the heat of reaction becomes a significant safety parameter.

Heat of Reaction (


):  ~ -150 to -170 kJ/mol (Exothermic).

Engineering Controls:

  • Adiabatic Limit: Calculate the Adiabatic Temperature Rise (

    
    ). If the cooling fails during NBS addition, the temperature must not reach the decomposition point of the mixture.
    
  • Solid Handling: NBS is a solid irritant. Use a solid-addition funnel or a contained powder transfer system (PTS) to prevent operator exposure to brominated dust.

SafetyFlow Check Pre-Start Safety Check Solvent Solvent Selection: Acetonitrile (Safe) DMF (UNSAFE) Check->Solvent Cooling Cooling System Active? Set Jacket to -5°C Solvent->Cooling Addition Controlled Addition of NBS (Rate limited by T_internal < 5°C) Cooling->Addition Quench Bisulfite Quench (Exothermic Step) Addition->Quench

Caption: Process safety flow emphasizing solvent selection and thermal control loops.

References

  • Guan, M., et al. (2021).[2][3] "Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization." Organic Process Research & Development, 25(6), 1375–1382.[2] [2]

    • Relevance: Establishes the thermal hazards of NBS/DMF and recommends safer protocols.
  • Yang, J., et al. (2020).[4] "Incompatibility of DMF with Various Reagents." Organic Process Research & Development, 24, 1586–1601.[4] [4]

    • Relevance: Critical safety d
  • BenchChem Technical Support. (n.d.). "Synthesis of Ethyl 2-Bromo-4-methoxybenzoate."

    • Relevance: Provides analogous troubleshooting for aminobenzoate bromin
  • Organic Syntheses. (1928). "Ethyl p-aminobenzoate."[5] Org.[4][6][7][8] Synth. 8, 66.

    • Relevance: Foundational chemistry for the handling and esterification of aminobenzoates.[6]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Isolation of Ethyl 2-amino-5-bromo-4-methylbenzoate

[1] Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] Ethyl 2-amino-5-bromo-4-methylbenzoate is a critical intermediate in the synthesis of kinase inhibitors and other antineoplastic agents.[1][2] High puri...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Ethyl 2-amino-5-bromo-4-methylbenzoate is a critical intermediate in the synthesis of kinase inhibitors and other antineoplastic agents.[1][2] High purity is required for subsequent coupling reactions (e.g., amide bond formation or cyclization).[1][2]

The removal of unreacted starting materials (SM) depends entirely on the synthetic route employed.[2] This guide addresses the two most common synthesis pathways:

  • Fischer Esterification: Starting from 2-amino-5-bromo-4-methylbenzoic acid.[1][2]

  • Electrophilic Bromination: Starting from Ethyl 2-amino-4-methylbenzoate.

Physical Property Profile (Reference Data)
PropertyValue / DescriptionRelevance to Purification
Molecular Weight 258.11 g/mol -
Appearance Off-white to light yellow solidColor indicates oxidation/impurities.[1]
Solubility (Organic) Soluble in EtOAc, DCM, MeOHKey for extraction.[1][2]
Solubility (Aqueous) Insoluble (Neutral pH)Key for phase separation.[1][2]
Acidity (pKa) ~4.0 (Conjugate acid of aniline)Weak base; avoid strong acid washes.[1][2]
Functionality Ester, Primary Amine, Aryl BromideSensitive to hydrolysis (high pH) and oxidation.[1][2]

Troubleshooting Guide: Scenario-Based Solutions

Scenario A: Removing Unreacted Acid (Esterification Route)

Context: You synthesized the target via Fischer esterification of 2-amino-5-bromo-4-methylbenzoic acid using Ethanol and H₂SO₄/HCl. The Problem: The reaction is an equilibrium; unreacted carboxylic acid remains in the crude mixture.

Technical Solution: The unreacted starting material is an amphoteric amino acid, but the carboxylic acid functionality (


) allows for selective removal using a weak base.[1]
  • The Protocol: Saturated Sodium Bicarbonate (

    
    ) Wash.[1][3][2][4]
    
  • The Logic:

    
     is basic enough to deprotonate the carboxylic acid (forming a water-soluble sodium carboxylate salt) but not basic enough to hydrolyze the ethyl ester or deprotonate the aniline amine.
    

Step-by-Step Workflow:

  • Dilution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc). Do not use DCM if emulsions are a frequent issue in your lab, though DCM is chemically compatible.[2]

  • Wash 1 (Neutralization): Wash the organic phase with Saturated Aqueous

    
     (2 x Vol).
    
    • Observation: Effervescence (

      
       gas) indicates acid neutralization.[1][2]
      
  • Check pH: Ensure the aqueous layer pH is

    
    . If acidic, repeat the wash.[2][4]
    
  • Brine Wash: Wash organic layer with saturated brine to remove trapped water.[2][4]

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    

Critical Warning: Do NOT use Sodium Hydroxide (


) or Potassium Hydroxide (

).[1][2] Strong bases will hydrolyze your target ester back to the starting acid.[2]
Scenario B: Removing Unreacted Ester (Bromination Route)

Context: You brominated Ethyl 2-amino-4-methylbenzoate using NBS or


.
The Problem:  The reaction stopped before completion, leaving the non-brominated ester mixed with the product.
The Challenge:  Both the Product and the SM are neutral/weakly basic esters. Acid/Base extraction cannot separate them effectively.[1][2]

Technical Solution: Separation relies on the change in polarity and crystal lattice energy introduced by the Bromine atom.[2]

Method 1: Recrystallization (Preferred) The bromine atom significantly increases the lipophilicity and molecular weight, altering solubility.[2]

  • Solvent System: Ethanol/Water (9:[1][2]1) or Hexane/Ethyl Acetate.[1][2][5]

  • Procedure: Dissolve crude solid in hot Ethanol. Add water dropwise until slight turbidity persists.[2] Cool slowly to 4°C. The brominated product (higher MP, typically) should crystallize out, leaving the non-brominated SM in the mother liquor.[2]

Method 2: Flash Column Chromatography

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2][5]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 10:1

    
     4:1).[1][2]
    
  • Separation Logic: The non-brominated SM is slightly more polar (due to the higher electron density of the amine without the electron-withdrawing Br). The brominated product (Target) usually elutes first (higher

    
    ) in non-polar gradients.[1][2]
    

Decision Logic & Workflow Visualization

The following diagram illustrates the purification decision tree based on the impurities present.

PurificationLogic Start Crude Reaction Mixture RouteCheck Identify Synthesis Route Start->RouteCheck Route1 Route A: Esterification (Impurity: Benzoic Acid deriv.) RouteCheck->Route1 Acid + EtOH Route2 Route B: Bromination (Impurity: Non-Br Ester) RouteCheck->Route2 Ester + NBS/Br2 Action1 Liquid-Liquid Extraction (EtOAc vs. Sat. NaHCO3) Route1->Action1 Action2 Recrystallization (EtOH/H2O or Hex/EtOAc) Route2->Action2 Mech1 Mechanism: Acid deprotonates -> Aqueous Layer Ester stays -> Organic Layer Action1->Mech1 CheckPurity Check Purity (TLC/HPLC) Action1->CheckPurity Mech2 Mechanism: Br-product is less soluble than non-Br starting material Action2->Mech2 Action2->CheckPurity Final Pure Ethyl 2-amino-5-bromo-4-methylbenzoate CheckPurity->Final >98% Chrom Flash Chromatography (Silica, Hex:EtOAc) CheckPurity->Chrom <95% (Mixed Fractions) Chrom->Final

Caption: Decision tree for isolating Ethyl 2-amino-5-bromo-4-methylbenzoate based on synthetic origin and impurity profile.

Frequently Asked Questions (FAQs)

Q1: I used NaHCO₃ wash, but my yield dropped significantly. Where did my product go? A: If your yield is low after a bicarbonate wash, check two things:

  • Emulsions: Did you see a clear phase separation? Aniline derivatives can act as surfactants.[2] If the interface was raggy, your product might be trapped.[2] Fix: Add brine or filter through Celite.[1][2][4]

  • Acidification: Did you accidentally acidify the organic layer later? If you used strong acid (HCl) to remove basic impurities, the aniline amine on your product might have protonated (

    
    ), moving it into the aqueous layer.[4] Fix: Keep the workup neutral or weakly basic.
    

Q2: Can I use acid extraction (HCl) to remove the unreacted amine starting material in the Bromination route? A: No. This is a common error.[1][2] Both the starting material (Ethyl 2-amino-4-methylbenzoate) and the product (Ethyl 2-amino-5-bromo-4-methylbenzoate) contain an aniline amine.[1] Both will protonate and extract into the aqueous acid layer, resulting in zero separation.[2] You must use differences in polarity (Chromatography) or solubility (Recrystallization).[1][2]

Q3: My product is turning brown during drying. Why? A: Anilines are oxidation-sensitive.[1][2]

  • Ensure you are not heating the product >50°C during rotary evaporation.[2]

  • Trace acid from the synthesis (HBr or H₂SO₄) might be catalyzing decomposition.[2] Ensure your final wash was neutral (pH 7).[1][2]

  • Store under Nitrogen/Argon if possible.[2]

Q4: What is the best TLC stain for this compound? A: UV (254 nm) is primary due to the aromatic ring.[2] For chemical staining, Hanessian’s Stain (Cerium Molybdate) or p-Anisaldehyde works well for esters/amines.[1][2] The bromine atom often causes the spot to quench fluorescence strongly.[2]

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[2] (Standard protocols for Fischer Esterification and work-up of aromatic amines).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 58349289 (Ethyl 2-amino-5-bromo-4-methylbenzoate). Retrieved February 24, 2026, from [Link][1]

  • BenchChem. (2025).[1][3][2][6] Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. (Analogous chemistry for halogenated benzoate esters). Retrieved February 24, 2026.[2]

  • Organic Syntheses. (n.d.). Bromination of Aromatic Amines and Esters. Organic Syntheses, Coll. Vol. 2, p. 100.[2] (Foundational mechanistic reference for bromination selectivity).

Sources

Reference Data & Comparative Studies

Validation

Predicted ¹H NMR Spectrum of Ethyl 2-amino-5-bromo-4-methylbenzoate

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-amino-5-bromo-4-methylbenzoate For researchers and professionals in drug development, the precise structural elucidation of novel molecules is paramount. Ethy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-amino-5-bromo-4-methylbenzoate

For researchers and professionals in drug development, the precise structural elucidation of novel molecules is paramount. Ethyl 2-amino-5-bromo-4-methylbenzoate is a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. This guide provides a comprehensive analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, offering a comparison with other analytical techniques and detailed experimental protocols to support researchers in their characterization efforts.

Molecular Structure and Proton Environments:

The structure of Ethyl 2-amino-5-bromo-4-methylbenzoate presents several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum.

Predicted ¹H NMR Data Summary:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-3~6.65s1HN/A
H-6~7.80s1HN/A
-NH₂~4.5-5.5br s2HN/A
-OCH₂CH₃~4.30q2H~7.1
-CH₃ (aromatic)~2.35s3HN/A
-OCH₂CH₃~1.35t3H~7.1

Analysis of the Predicted Spectrum:

  • Aromatic Protons (H-3 and H-6):

    • The two protons on the aromatic ring are in different chemical environments and are predicted to appear as singlets. The lack of adjacent protons results in no observable splitting.

    • H-6 is situated ortho to the electron-withdrawing ethyl ester group, which deshields it, causing a downfield shift to approximately 7.80 ppm .

    • H-3 is ortho to the electron-donating amino group (-NH₂), which shields it, leading to an upfield shift to around 6.65 ppm .

  • Amino Protons (-NH₂):

    • The protons of the amino group typically appear as a broad singlet in the region of 4.5-5.5 ppm . The exact chemical shift and broadness can be influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange.

  • Ethyl Ester Group (-OCH₂CH₃):

    • The methylene protons (-OCH₂-) are adjacent to an electronegative oxygen atom, resulting in a deshielded signal at approximately 4.30 ppm . This signal appears as a quartet due to coupling with the three neighboring methyl protons (n+1 = 3+1 = 4). The typical coupling constant for ethyl groups is around 7.1 Hz.

    • The methyl protons (-CH₃) of the ethyl group are in a more shielded environment and are expected to resonate at about 1.35 ppm . This signal is a triplet because of coupling to the two adjacent methylene protons (n+1 = 2+1 = 3).

  • Aromatic Methyl Protons (-CH₃):

    • The methyl group attached to the aromatic ring is predicted to appear as a singlet around 2.35 ppm .

Comparison with Other Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization of Ethyl 2-amino-5-bromo-4-methylbenzoate would involve complementary analytical techniques.

Analytical TechniqueInformation Provided
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule. For this compound, 10 distinct signals would be expected in the proton-decoupled spectrum, corresponding to the 10 unique carbon atoms.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule. Key expected absorptions include N-H stretches for the amine, a C=O stretch for the ester, C-O stretches, and aromatic C-H and C=C stretches.
Mass Spectrometry (MS) Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns. The molecular ion peak (M⁺) would confirm the overall mass of the compound.

Experimental Protocols

Synthesis of Ethyl 2-amino-5-bromo-4-methylbenzoate

A standard method for the synthesis of this compound is the Fischer esterification of 2-amino-5-bromo-4-methylbenzoic acid with ethanol in the presence of a strong acid catalyst.[1]

Workflow for the Synthesis:

A 2-amino-5-bromo-4-methylbenzoic acid D Reaction Mixture A->D B Ethanol (excess) B->D C Concentrated H₂SO₄ (catalyst) C->D E Reflux D->E Heat F Work-up & Neutralization E->F G Extraction F->G H Purification G->H I Ethyl 2-amino-5-bromo-4-methylbenzoate H->I

Caption: A generalized workflow for the synthesis of Ethyl 2-amino-5-bromo-4-methylbenzoate via Fischer esterification.

Step-by-Step Protocol:

  • To a round-bottom flask, add 2-amino-5-bromo-4-methylbenzoic acid.

  • Add an excess of absolute ethanol to the flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice water and neutralize it with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure Ethyl 2-amino-5-bromo-4-methylbenzoate.

¹H NMR Sample Preparation and Data Acquisition

Workflow for NMR Analysis:

A Weigh ~5-10 mg of sample B Dissolve in ~0.7 mL of CDCl₃ with TMS A->B C Transfer to a 5 mm NMR tube B->C D Acquire ¹H NMR Spectrum C->D E Process Data (FT, Phasing, Baseline Correction) D->E F Analyze Spectrum (Chemical Shift, Integration, Multiplicity) E->F

Caption: Standard workflow for preparing a sample and acquiring a ¹H NMR spectrum.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of dry Ethyl 2-amino-5-bromo-4-methylbenzoate.

    • Dissolve the sample in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition (General Parameters for a 400 MHz Spectrometer):

    • Number of Scans: 16-32

    • Acquisition Time: 3-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: 12-16 ppm

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative proton ratios.

Conclusion

The predicted ¹H NMR spectrum of Ethyl 2-amino-5-bromo-4-methylbenzoate provides a detailed fingerprint of its molecular structure. By understanding the principles of chemical shifts, coupling constants, and integration, researchers can confidently identify this compound and distinguish it from related isomers or impurities. When combined with other analytical techniques and supported by robust experimental protocols, a complete and accurate structural characterization can be achieved, which is a critical step in the advancement of chemical and pharmaceutical research.

References

  • Interpreting Aromatic NMR Signals. (2021, March 24). [Video]. YouTube.
  • Interpreting H-NMR Spectra Aromatic Molecule. (2024, September 17). [Video]. YouTube.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-
  • Short Summary of 1H-NMR Interpret
  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.
  • Esterification (Experiment). (2021, August 16). Chemistry LibreTexts.

Sources

Comparative

Comparative Guide: Mass Spectrometry Profiling of Ethyl 2-amino-5-bromo-4-methylbenzoate

Content Type: Technical Comparison & Application Guide Target Molecule: Ethyl 2-amino-5-bromo-4-methylbenzoate (CAS 122559-26-4) Primary Application: Intermediate in the synthesis of Tyrosine Kinase Inhibitors (e.g., Len...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Target Molecule: Ethyl 2-amino-5-bromo-4-methylbenzoate (CAS 122559-26-4) Primary Application: Intermediate in the synthesis of Tyrosine Kinase Inhibitors (e.g., Lenvatinib).[1][2]

Executive Summary

In the high-stakes landscape of antineoplastic drug development, Ethyl 2-amino-5-bromo-4-methylbenzoate serves as a critical scaffold.[1] Its purity directly dictates the yield and safety profile of downstream APIs like Lenvatinib.

This guide objectively compares the two dominant analytical modalities—Liquid Chromatography-Mass Spectrometry (LC-MS) vs. Gas Chromatography-Mass Spectrometry (GC-MS) —for the characterization of this intermediate.[1][3] While GC-MS offers superior structural fingerprinting via hard ionization, this guide argues that LC-MS (ESI+) is the superior process control method due to its ability to detect non-volatile polar impurities (e.g., hydrolysis products) that GC-MS frequently misses.[1]

Molecular Profile & Isotopic Signature

Before selecting an ionization method, the analyst must understand the molecule's theoretical mass spectrum. The presence of a single Bromine atom creates a distinct isotopic signature that serves as an internal validation check.

PropertyData
Formula C₁₀H₁₂BrNO₂
Monoisotopic Mass 257.005 Da (⁷⁹Br)
Molecular Weight 258.11 g/mol
Key Structural Features Primary Amine (Ionizable), Ester (Labile), Aryl Bromide (Isotope Pattern)
The "Twin Peak" Validation Rule

For any MS method used, the mass spectrum must exhibit the characteristic 1:1 doublet intensity ratio for the molecular ion, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • ⁷⁹Br Isotopologue: 100% Relative Abundance[1]

  • ⁸¹Br Isotopologue: ~97.3% Relative Abundance[1]

Diagnostic Check: If your MS data shows a singlet peak or a distorted ratio (e.g., 3:1), the sample is likely the de-brominated impurity or a chloride analog.

Comparative Analysis: LC-MS (ESI) vs. GC-MS (EI)[1]

This section evaluates the "performance" of the analytical technique relative to the molecule's stability and chemistry.

Method A: LC-MS (Electrospray Ionization) – The Recommended Protocol

Mechanism: Soft ionization (ESI) preserves the molecular ion [M+H]⁺, minimizing in-source fragmentation.[1]

  • Pros:

    • Soft Ionization: High intensity of the parent ion (m/z 258/260), simplifying quantitation.

    • Impurity Scope: Detects the Acid Impurity (hydrolysis product), which is often thermally unstable or requires derivatization in GC.

    • Solubility: Compatible with the synthesis solvent matrix (often polar organics).

  • Cons: Less structural fragmentation information compared to EI.[1]

Method B: GC-MS (Electron Ionization) – The Alternative

Mechanism: Hard ionization (70 eV) induces extensive fragmentation.[1]

  • Pros:

    • Fingerprinting: Provides a rich fragmentation pattern for structural confirmation against libraries (NIST/Wiley).[1]

    • Resolution: Capillary GC offers superior peak capacity for separating structural isomers (e.g., 3-bromo vs. 5-bromo isomers).[1]

  • Cons:

    • Thermal Degradation: The amino-ester moiety can undergo thermal cyclization or degradation in the injector port.

    • Blind Spots: Misses polar, non-volatile salts or acids unless derivatized (e.g., with BSTFA).

Performance Summary Table
FeatureLC-MS (ESI+)GC-MS (EI)
Primary Ion Observed [M+H]⁺ (258.0/260.[1]0)M⁺• (257.0/259.[1][4]0)
Sensitivity High (pg levels)Moderate (ng levels)
Impurity Detection Excellent for polar acids/saltsPoor (requires derivatization)
Thermal Risk Low (Ambient/Heated Gas)High (Injector >250°C)
Suitability Process Control & Purity Raw Material ID

Experimental Protocols

Protocol A: High-Performance LC-MS Workflow (Recommended)

This protocol is designed to separate the target from its des-bromo impurity and hydrolyzed acid form.[1]

  • Instrument: Agilent 6400 Series QQQ or Thermo Q-Exactive (or equivalent).[1]

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

Gradient Table:

Time (min) % B Event
0.0 5 Equilibration
1.0 5 Injection
6.0 95 Elution of Target
8.0 95 Wash

| 8.1 | 5 | Re-equilibration |[1]

MS Parameters (Source: ESI+):

  • Capillary Voltage: 3.5 kV[1]

  • Gas Temperature: 300°C

  • Scan Range: m/z 100 – 600

Protocol B: GC-MS Conditions (For ID Confirmation)
  • Column: HP-5ms (30m x 0.25mm, 0.25µm).

  • Injector: Split 20:1 @ 250°C.

  • Oven: 60°C (1 min) → 20°C/min → 280°C (3 min).

  • Source: EI (70 eV), 230°C.[1]

Data Interpretation & Signaling Pathways[1]

Theoretical Fragmentation Pathway (ESI+)

In ESI+, the protonated molecule [M+H]⁺ (m/z 258/260) typically undergoes sequential neutral losses. The most common pathway for amino-benzoates involves the loss of the ester alkoxy group (ethanol) followed by the loss of carbon monoxide.

Key Diagnostic Ions:

  • Precursor: m/z 258.0 / 260.0 ([M+H]⁺)

  • Fragment A: m/z ~212 / 214 (Loss of EtOH, [M+H - 46]⁺) -> Acylium Ion[1]

  • Fragment B: m/z ~184 / 186 (Loss of CO from Fragment A) -> Aryl Cation[1]

Visualization: MS Fragmentation Logic

The following diagram illustrates the logical flow of identifying the molecule and distinguishing it from impurities.

MS_Logic_Flow Sample Unknown Sample (Candidate CAS 122559-26-4) Ionization Ionization Source (ESI+ vs EI) Sample->Ionization Check_Iso Isotope Check: Is m/z doublet 1:1 ratio? Ionization->Check_Iso Extract MS Spectrum Pass_Iso Bromine Present (Target Confirmed) Check_Iso->Pass_Iso Yes (258/260) Fail_Iso Singlet Peak Identified Check_Iso->Fail_Iso No Imp_Acid Hydrolyzed Acid (m/z ~230/232) Pass_Iso->Imp_Acid Check for [M-28+H]+ Impurity_ID Impurity Profiling Fail_Iso->Impurity_ID Imp_DesBromo Des-Bromo Analog (m/z ~180) Impurity_ID->Imp_DesBromo Mass = M-79

Figure 1: Decision logic for validating Ethyl 2-amino-5-bromo-4-methylbenzoate using Mass Spectrometry. Note the critical branch point at the Isotope Check.

Impurity Profiling: The "Alternatives"

In a reaction mixture, you are not just looking for the product, but distinguishing it from "alternative" side products.

  • The Hydrolysis Alternative (Acid Form):

    • Structure: 2-amino-5-bromo-4-methylbenzoic acid.[1]

    • MS Signature: m/z 230/232 ([M+H]⁺).

    • Differentiation: It elutes earlier than the target ester on a C18 column due to the free carboxylic acid group (more polar).

  • The De-Brominated Alternative:

    • Structure: Ethyl 2-amino-4-methylbenzoate.[1][5]

    • MS Signature: m/z ~180 ([M+H]⁺).

    • Differentiation: Distinct lack of the +2 isotope peak.

References

  • PubChem. (n.d.).[1] Ethyl 2-amino-5-bromo-4-methylbenzoate (Compound). National Library of Medicine. Retrieved from [Link][1]

  • NIST Mass Spec Data Center. (2023). General Fragmentation Patterns of Benzoate Esters. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • ResolveMass. (2025). GC-MS vs LC-MS: A Comparative Guide for Intermediates. Retrieved from [Link][1]

Sources

Validation

comparison of reactivity between Ethyl 2-amino-5-bromo-4-methylbenzoate and other anilines

Executive Summary: The Anthranilate Advantage Ethyl 2-amino-5-bromo-4-methylbenzoate (EABMB) represents a highly specialized subclass of the aniline family known as anthranilates (ortho-amino esters). Unlike simple anili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Anthranilate Advantage

Ethyl 2-amino-5-bromo-4-methylbenzoate (EABMB) represents a highly specialized subclass of the aniline family known as anthranilates (ortho-amino esters). Unlike simple anilines, which are defined by high nucleophilicity and oxidative instability, EABMB is an amphoteric scaffold designed for controlled heterocyclization.

While standard anilines are often "too reactive" for selective multi-step synthesis without protection, EABMB utilizes the "Ortho-Effect" —an intramolecular hydrogen bond between the amine and the ester—to temper nucleophilicity. This allows it to serve as a stable, convergent precursor for quinazolin-4(3H)-ones , a pharmacophore found in EGFR inhibitors (e.g., Gefitinib analogs) and HSP90 inhibitors.

Electronic & Steric Vector Analysis

To understand the reactivity of EABMB, one must analyze the competing electronic vectors on the benzene ring. This molecule is a "Push-Pull" system heavily modified by steric locking.

The Substituent Matrix
PositionGroupElectronic Effect (Hammett)Steric Consequence
C1 -COOEt (Ethyl Ester)Strong EWG (-R, -I) . Deactivates ring.Ortho-Lock: Forms 6-membered H-bond ring with amine.
C2 -NH₂ (Amine)Strong EDG (+R) . Activates ring.Nucleophile: Reactivity dampened by C1-ester.
C4 -CH₃ (Methyl)Weak EDG (+I) .Steric Bulk: Blocks para attack relative to amine.
C5 -Br (Bromine)Weak EWG (-I > +R) .Functional Handle: Site for Suzuki/Buchwald coupling.
The "Ortho-Effect" Mechanism

In simple aniline, the nitrogen lone pair is fully available for resonance (


 character) or nucleophilic attack (

character). In EABMB, the carbonyl oxygen of the ethyl ester acts as a hydrogen bond acceptor for the amine protons.
  • Consequence 1: The N-H bond is polarized, but the lone pair is electronically "tied up" in the pseudo-ring.

  • Consequence 2: The pKa of the conjugate acid drops significantly (see Table 1), making it a much poorer base than aniline.

Comparative Reactivity Data

The following table contrasts EABMB with its parent structures to highlight the shift from "General Nucleophile" to "Specialized Scaffold."

Table 1: Reactivity Benchmarking

FeatureAniline (Baseline)Ethyl 2-aminobenzoate (Anthranilate)Ethyl 2-amino-5-bromo-4-methylbenzoate (EABMB)
pKa (Conjugate Acid) ~4.6~2.2~1.5 - 1.8 (Est.)
N-Nucleophilicity High (Reacts with mild electrophiles)Moderate (Requires heat/catalyst)Low (Requires activation or high temp)
Oxidation Stability Low (Forms quinones/tars easily)ModerateHigh (EWG stabilization)
EAS Susceptibility Extremely High (Polysubstitution)Low (Deactivated by Ester)Very Low (Blocked sites + EWGs)
Primary Application General intermediateAzo dyes, fragrancesHeterocycle Synthesis (Quinazolines)
Cyclization Potential None (Requires external C-source)High (with urea/formamide)High (Yields 6,7-disubstituted systems)

Technical Insight: The reduced pKa of EABMB means that acid-catalyzed reactions (like diazotization) require higher acid concentrations than simple anilines to ensure protonation, yet the nucleophilic attack on the nitrogen requires more vigorous electrophiles.

Visualization: Reactivity Pathways

The following diagram illustrates the divergent reactivity of EABMB compared to standard anilines, highlighting its propensity for cyclization over simple substitution.

ReactivityLandscape Start EABMB (Ethyl 2-amino-5-bromo-4-methylbenzoate) Path1 Pathway A: N-Acylation (Standard Nucleophile) Start->Path1 Low Nucleophilicity (Slow) Path2 Pathway B: Cyclocondensation (Scaffold Synthesis) Start->Path2 High Temp / Formamide (Thermodynamically Favored) Path3 Pathway C: Pd-Catalyzed Coupling (Functionalization) Start->Path3 Suzuki/Buchwald (Target: C-Br Bond) Prod1 Amide Derivative (Requires Acid Chloride + Base) Path1->Prod1 Prod2 Quinazolin-4(3H)-one (Bioactive Core) Path2->Prod2 Prod3 Biaryl / Amination Product (Retains Ester/Amine) Path3->Prod3

Figure 1: Reaction landscape of EABMB. Note that Pathway B (Cyclocondensation) is the dominant application in drug discovery.

Experimental Protocol: Synthesis of Quinazolinone Scaffold

The most critical reaction for EABMB is the formation of the quinazolinone ring. Because the amine is deactivated, simple condensation with carboxylic acids often fails. The industry-standard method utilizes Formamide at high temperatures to act as both solvent and C1 synthon.

Protocol: Cyclocondensation to 6-bromo-7-methylquinazolin-4(3H)-one

Objective: Convert EABMB into a bicyclic heterocycle. Mechanism: Nucleophilic attack of amine on formamide


 Formation of formamidine intermediate 

Intramolecular attack of amidine nitrogen on ester carbonyl

Loss of ethanol.
Reagents & Equipment:
  • Substrate: Ethyl 2-amino-5-bromo-4-methylbenzoate (1.0 eq)

  • Reagent/Solvent: Formamide (10.0 - 15.0 eq) [Excess serves as solvent]

  • Catalyst: Ammonium Acetate (0.5 eq) [Optional, promotes amidine formation]

  • Apparatus: Round-bottom flask, Reflux condenser, Oil bath.

Step-by-Step Workflow:
  • Setup: Charge the reaction vessel with EABMB (e.g., 10 mmol, 2.58 g) and Formamide (10 mL). Add Ammonium Acetate (5 mmol, 0.38 g) if reaction rates are sluggish.

  • Thermal Activation: Heat the mixture to 140°C - 150°C .

    • Critical Control Point: Do not exceed 180°C to avoid decomposition of the bromine moiety. The reaction must be hot enough to distill off the ethanol byproduct (bp 78°C), driving the equilibrium forward.

  • Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 1:1). The starting material (fluorescent blue under UV) should disappear, replaced by a lower Rf spot (quinazolinone). Typical time: 4–6 hours.[1]

  • Workup (Precipitation):

    • Cool the reaction mixture to ~80°C.

    • Slowly add Ice Water (20 mL) with vigorous stirring. The product is hydrophobic and will precipitate as a beige/white solid.

  • Purification:

    • Filter the solid.[1]

    • Wash with water (

      
       mL) to remove excess formamide.
      
    • Wash with cold Ethanol (

      
       mL) to remove unreacted ester.
      
    • Drying: Vacuum dry at 50°C.

Expected Yield: 85–92% Characterization: disappearance of Ester C=O stretch (~1690 cm⁻¹) and appearance of Amide C=O (~1670 cm⁻¹) and N-H stretch in IR.

Synthesis Workflow Diagram

SynthesisWorkflow Step1 1. Charge Reagents (EABMB + Formamide) Step2 2. Thermal Cyclization (140°C, 4-6 hours) Step1->Step2 Amidine Formation Step3 3. Quench & Precipitate (Add Ice Water) Step2->Step3 Ring Closure (-EtOH) Step4 4. Filtration & Wash (Water -> Cold EtOH) Step3->Step4 Isolation Final Product: 6-bromo-7-methylquinazolin-4(3H)-one Step4->Final Yield: ~90%

Figure 2: Process flow for the conversion of EABMB to Quinazolinone.

References

  • Synthesis of Quinazolinone Derivatives: Title: Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives.[2] Source: National Institutes of Health (PMC). URL:[Link]

  • Nucleophilicity of Amines (Mayr Scale): Title: Nucleophilicities of Primary and Secondary Amines in Water.[3][4][5] Source: Journal of Organic Chemistry (ACS). URL:[Link]

  • Physical Properties of Anthranilates: Title: Ethyl 2-aminobenzoate (PubChem Compound Summary).[6] Source: National Center for Biotechnology Information. URL:[Link]

  • Substituent Effects on Anilines: Title: Substituent Effects on the Physical Properties and pKa of Aniline.[7] Source: International Journal of Quantum Chemistry.[7] URL:[Link]

Sources

Comparative

analytical techniques for the characterization of Ethyl 2-amino-5-bromo-4-methylbenzoate

CAS: 1476761-80-4 Formula: C₁₀H₁₂BrNO₂ Molecular Weight: 258.11 g/mol Executive Summary & Analytical Strategy Ethyl 2-amino-5-bromo-4-methylbenzoate is a critical intermediate in the synthesis of heterocyclic pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1476761-80-4 Formula: C₁₀H₁₂BrNO₂ Molecular Weight: 258.11 g/mol

Executive Summary & Analytical Strategy

Ethyl 2-amino-5-bromo-4-methylbenzoate is a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds, particularly quinazolinones and diazepinones used in kinase inhibitors. Its quality control is complicated by two primary factors: regioisomerism (position of the bromine relative to the methyl group) and thermal instability of the amino-ester functionality.

This guide moves beyond generic protocols to provide a comparative analysis of techniques specifically tailored to the electronic and structural properties of this halogenated anthranilate derivative.

The Analytical Decision Matrix

The following decision tree illustrates the logical flow for selecting the appropriate technique based on the specific "Critical Quality Attribute" (CQA) being tested.

AnalyticalMatrix Start Characterization Goal Identity Structural Identity (Regioisomerism) Start->Identity Purity Quantitative Purity (Trace Impurities) Start->Purity SolidState Physical Form (Polymorphs) Start->SolidState NMR 1H NMR + NOESY (Definitive for Isomers) Identity->NMR Routine XRD Single Crystal XRD (Absolute Configuration) Identity->XRD Gold Standard HPLC HPLC-UV (C18/Phenyl) (Routine QC) Purity->HPLC >0.1% Impurities LCMS UHPLC-MS/MS (De-bromo detection) Purity->LCMS Genotoxic Impurities DSC DSC / TGA (Solvates/Melting) SolidState->DSC

Caption: Analytical workflow prioritizing technique selection based on the specific structural or purity challenge.

Structural Elucidation: The Regioisomer Challenge

The most significant risk in synthesizing this molecule is the formation of the 3-bromo isomer or dibromo species during the bromination of Ethyl 2-amino-4-methylbenzoate. Mass Spectrometry alone cannot distinguish regioisomers.

Comparative Technique Analysis
Feature1H NMR (400 MHz) Single Crystal XRD Mass Spectrometry (ESI)
Primary Utility Confirming substitution pattern (3,6-position).Absolute structural proof.Verifying Br presence (Isotope pattern).
Speed Fast (<15 mins).Slow (Days for crystal growth).Fast (<5 mins).
Limitation Requires interpretation of coupling constants.Requires a single crystal.Cannot distinguish 3-Br vs 5-Br isomers.
Recommendation Primary Release Test Reference Standard Validation Supporting Data
Critical Protocol: 1H NMR Interpretation

Objective: Confirm the 5-bromo-4-methyl substitution pattern.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Key Diagnostic Signals:

    • Aromatic Region: You must observe two singlets (or very weakly coupled doublets,

      
       Hz).
      
      • H-3 (Ortho to NH₂): Typically shielded (~6.5 - 6.8 ppm).

      • H-6 (Ortho to Ester): Deshielded (~7.8 - 8.0 ppm).

      • Why: In the 2-amino-5-bromo-4-methyl isomer, protons at positions 3 and 6 are para to each other. If you see doublets with

        
         Hz, you have synthesized the wrong isomer (likely 3-bromo or 6-bromo variants where protons are adjacent).
        
    • Amine Protons: Broad singlet at 5.0–6.0 ppm (exchangeable with D₂O).

    • Methyl Group: Singlet at ~2.2–2.3 ppm.

Chromatographic Purity Profiling

For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is superior to GC due to the thermal lability of the primary amine and ester groups.

Method A: Routine Purity (HPLC-UV)

This method is robust for separating the target molecule from its de-brominated precursor and dibromo by-products.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm) or Phenyl-Hexyl (superior for separating halogenated isomers).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring) and 330 nm (anthranilate conjugation).

  • Gradient:

    • 0-2 min: 10% B (Equilibration)

    • 2-15 min: 10%

      
       90% B (Linear Gradient)
      
    • 15-20 min: 90% B (Wash)

Why Phenyl-Hexyl? While C18 is standard, Phenyl-Hexyl columns utilize


 interactions. The bromine atom on the benzene ring significantly alters the 

-electron density. A Phenyl-Hexyl phase often provides better resolution between the 5-bromo target and the 3-bromo impurity compared to standard hydrophobic C18 interactions.
Method B: Trace Impurity Analysis (UHPLC-MS/MS)

Used when detecting genotoxic impurities (e.g., alkyl halides used in synthesis) or confirming the bromine isotope signature.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Target Mass: 258.0 / 260.0 Da (1:1 intensity ratio due to

    
     and 
    
    
    
    ).
  • Fragmentation: Look for the loss of the ethoxy group (

    
    ) or the loss of CO (
    
    
    
    ) typical of anthranilates.

Solid State Characterization

Understanding the physical form is crucial for drug formulation, as anthranilates can form polymorphs or hydrates.

Differential Scanning Calorimetry (DSC)
  • Protocol: Heat from 30°C to 250°C at 10°C/min under N₂ purge.

  • Expected Result: A sharp endotherm corresponding to the melting point (typically in the range of 80°C – 100°C , though specific batch data should be experimentally verified against a reference standard).

  • Red Flag: A broad endotherm preceding the melt indicates the presence of solvent (solvate) or moisture, which necessitates TGA (Thermogravimetric Analysis) confirmation.

Impurity Fate Mapping

The following diagram tracks the origin of key impurities to help the analyst identify "ghost peaks" in the chromatogram.

ImpurityFate Start Starting Material: Ethyl 2-amino-4-methylbenzoate Reaction Bromination Reaction Start->Reaction Reagent Reagent: NBS or Br2 Reagent->Reaction Product Target: 5-Bromo Isomer Reaction->Product Major Path Impurity1 Impurity A: 3-Bromo Isomer (Regioisomer) Reaction->Impurity1 Steric Leakage Impurity2 Impurity B: 3,5-Dibromo Species (Over-reaction) Reaction->Impurity2 Excess Reagent Impurity3 Impurity C: Unreacted Starting Material (De-bromo) Reaction->Impurity3 Incomplete Rxn

Caption: Origin of common impurities detectable by HPLC, aiding in process optimization.

References

  • Fluorochem. Ethyl 2-amino-5-bromo-4-methylbenzoate Product Sheet (CAS 1476761-80-4). Retrieved from

  • ChemicalBook. NMR Spectrum Data for Methyl 2-amino-5-bromobenzoate (Analogous Structure). Retrieved from

  • BenchChem. Synthesis and Impurity Profiling of Brominated Benzoates. Retrieved from

  • Royal Society of Chemistry. Analytical Methods for Anthranilate Derivatives. Retrieved from

  • Sigma-Aldrich. 2-Amino-5-bromo-4-methyl-benzoic acid methyl ester (Analogous Methyl Ester). Retrieved from

Sources

Validation

Structural &amp; Synthetic Guide: Ethyl 2-amino-5-bromo-4-methylbenzoate and Derivatives

[1] Executive Summary Ethyl 2-amino-5-bromo-4-methylbenzoate is a critical pharmacophore intermediate, primarily utilized in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors) and benzothiazinon...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl 2-amino-5-bromo-4-methylbenzoate is a critical pharmacophore intermediate, primarily utilized in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors) and benzothiazinones.[1][2] Its structural integrity is defined by the interplay between the anthranilate core’s intramolecular hydrogen bonding and the steric influence of the 4-methyl and 5-bromo substituents.[1]

This guide provides a comparative structural analysis, utilizing the crystallographically resolved Methyl 2-amino-5-bromobenzoate (M2A5B) as a reference standard to predict and validate the properties of the Ethyl-4-methyl target derivative.[1] This approach allows researchers to optimize crystallization and synthesis protocols by understanding the governing lattice energies and packing motifs.[1]

Part 1: Comparative Structural Analysis

The Reference Standard: Methyl 2-amino-5-bromobenzoate

To understand the Ethyl 2-amino-5-bromo-4-methylbenzoate structure, we must first analyze the crystallographic data of its closest resolved analog, Methyl 2-amino-5-bromobenzoate , which serves as the structural template.[1]

Crystal Data (Reference M2A5B):

  • Space Group: Monoclinic, P2₁/c[3]

  • Key Motif: The molecule is planar (maximum deviation < 0.12 Å), stabilized by a robust intramolecular hydrogen bond.

  • Packing: Molecules form zigzag chains along the b-axis via intermolecular N—H[1]···O interactions.

Structural Extrapolation: The Ethyl-4-Methyl Derivative

The introduction of the 4-methyl group and the ethyl ester tail introduces specific steric and electronic changes:

  • The S(6) Resonance Motif (Invariant): Regardless of the ester tail (Methyl vs. Ethyl), the core anthranilate structure maintains a characteristic S(6) graph-set motif .[3] The amino nitrogen (N-H) acts as a donor to the carbonyl oxygen (C=O) of the ester.

    • Significance: This locks the ester group into a coplanar conformation with the benzene ring, reducing rotational freedom and increasing lattice stability.

    • Experimental Validation: In IR spectroscopy, look for a shift in the carbonyl stretch (~1680 cm⁻¹) due to this H-bonding.

  • Steric Impact of the 4-Methyl Group: The 4-methyl substituent is ortho to the 5-bromo group.[1]

    • Effect: This creates a "buttressing effect," slightly distorting the aromatic ring planarity compared to the non-methylated analog. It increases the lipophilicity (LogP) and disrupts the tight pi-stacking seen in simpler anthranilates, potentially lowering the melting point relative to the acid form.

  • Ethyl vs. Methyl Ester Packing:

    • Methyl: Packs efficiently; often higher melting point.[1]

    • Ethyl: The additional methylene group adds rotational degrees of freedom.[1] This typically disrupts the "zigzag" packing efficiency, resulting in a slightly expanded unit cell volume and increased solubility in organic solvents (e.g., Ethanol, DCM).

Comparative Data Table
FeatureMethyl 2-amino-5-bromobenzoate (Reference)Ethyl 2-amino-5-bromo-4-methylbenzoate (Target)2-Amino-5-bromo-4-methylbenzoic Acid (Precursor)
Formula C₈H₈BrNO₂C₁₀H₁₂BrNO₂C₈H₈BrNO₂
Mol.[1][2][4][5] Weight 230.06 g/mol 258.11 g/mol 230.06 g/mol
H-Bonding Intra (S6) + Inter (Zigzag)Intra (S6) + Inter (Loose Chain)Strong Inter (Dimer)
Solubility Moderate (MeOH)High (EtOH, EtOAc)Low (Aq.[3] Acid/Base only)
Melting Point ~75–78 °C~45–50 °C (Predicted*)>200 °C (Decomposes)
Lattice Stability High (Planar stacking)Moderate (Alkyl disorder)Very High (Acid dimers)

*Prediction based on ester chain elongation effects in anthranilates.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Regioselective bromination to install the 5-bromo substituent.[1][6]

Reagents:

  • 2-Amino-4-methylbenzoic acid (1.0 eq)[1]

  • Bromine (Br₂) or N-Bromosuccinimide (NBS) (1.05 eq)[3]

  • Glacial Acetic Acid (Solvent)[7][8]

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-amino-4-methylbenzoic acid in glacial acetic acid at room temperature.

  • Bromination: Add Br₂ dropwise (or NBS portion-wise) while maintaining temperature < 20°C.[1][3]

    • Causality: Low temperature prevents poly-bromination (e.g., at the 3-position). The amino group directs the bromine para to itself (position 5).

  • Precipitation: Pour the reaction mixture into ice-cold water. The product precipitates as a solid.[1][5][9][10]

  • Purification: Filter and wash with cold water.[1] Recrystallize from Methanol.[1][11]

Protocol B: Esterification (Target Synthesis)

Objective: Conversion of the acid to the Ethyl ester.[3]

Reagents:

  • 2-Amino-5-bromo-4-methylbenzoic acid (from Protocol A)[1]

  • Absolute Ethanol (Excess, solvent & reagent)[3]

  • Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) (Catalyst)[3]

Step-by-Step Workflow:

  • Reflux: Suspend the acid in absolute ethanol. Add catalytic H₂SO₄ (0.5 eq) dropwise.[3] Heat to reflux for 6–8 hours.

  • Monitoring: Monitor via TLC (Solvent: Hexane/EtOAc 4:1). The acid spot (baseline) should disappear; the ester spot (high R_f) appears.[3]

  • Workup: Cool to RT. Neutralize with NaHCO₃ (aq).[3] Extract with Ethyl Acetate.[1][9][12]

  • Crystallization: Evaporate solvent.[1][12] Recrystallize the crude oil/solid from hot Ethanol/Water (9:1) mixture.

Part 3: Visualization of Structural Logic[1]

Diagram 1: Synthesis & Derivatization Pathway

This diagram illustrates the flow from the starting material to the target ester, highlighting the critical intermediate steps.

SynthesisPathway Start 2-Amino-4-methylbenzoic Acid (Starting Material) Step1 Bromination (Br2 / AcOH, <20°C) Start->Step1 Electrophilic Subst. Inter 2-Amino-5-bromo-4-methylbenzoic Acid (Solid Intermediate) Step1->Inter Precipitation Step2 Esterification (EtOH / H2SO4, Reflux) Inter->Step2 Fischer Esterification Target Ethyl 2-amino-5-bromo-4-methylbenzoate (Target Product) Step2->Target Workup & Cryst.

Caption: Two-step synthesis pathway ensuring regioselective bromination prior to ethyl ester formation.

Diagram 2: Crystal Packing Interactions

This diagram visualizes the stabilizing forces within the crystal lattice, comparing the intramolecular "lock" vs. intermolecular "chain".

CrystalPacking cluster_0 Single Molecule Unit N_Amino Amino Group (N-H) O_Carbonyl Ester Carbonyl (C=O) N_Amino->O_Carbonyl Intramolecular H-Bond (S(6) Ring Formation) Neighbor Neighboring Molecule (C=O) N_Amino->Neighbor Intermolecular H-Bond (Zigzag Chain) Ring Aromatic Ring Ring->Ring Pi-Stacking (Weakened by 4-Me)

Caption: The S(6) intramolecular bond locks planarity, while intermolecular bonds drive lattice formation.[3]

References

  • Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate.[1][2][11] Acta Crystallographica Section E: Structure Reports Online, 67(7), o1887.[3] [Link]

    • Significance: Provides the definitive crystallographic parameters (Unit cell, bond lengths, S(6) motif) for the methyl analog used as the reference standard in this guide.
  • Hoover, J. M., & Stahl, S. S. (2013). Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 90, 240-250. [Link]

    • Significance: Validates the bromination protocol for anthranilic acid derivatives and purific
  • PubChem Compound Summary. (n.d.). Ethyl 2-amino-5-bromo-4-methylbenzoate (CID 89880054).[1] National Center for Biotechnology Information.[1] [Link][3]

    • Significance: Confirms chemical identity, molecular weight, and existence of the specific target deriv

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: Ethyl 2-amino-5-bromo-4-methylbenzoate

Executive Safety Summary Status: WARNING — Bioactive Intermediate Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Tract Irritation. As a researcher handling Ethyl 2-amino-5-bromo-4-methylbenzoate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Status: WARNING — Bioactive Intermediate Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Tract Irritation.

As a researcher handling Ethyl 2-amino-5-bromo-4-methylbenzoate , you are working with a functionalized aniline derivative. While specific toxicological data for this exact intermediate may be limited, its structural moieties (halogenated aminobenzoate) dictate a Defensive Handling Strategy .

The presence of the primary amine group suggests potential for chemical sensitization, while the bromine atom increases lipophilicity, potentially facilitating dermal absorption. Do not treat this merely as "another white powder." Treat it as a potent bioactive scaffold.

Core H-Codes (GHS):

  • H302: Harmful if swallowed.[1][2][3][4]

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[1][2][3][4][5][6]

  • H335: May cause respiratory irritation.[3][4][5]

Risk Assessment & PPE Matrix

Effective safety is not about wearing more gear; it is about matching the barrier to the specific vector of exposure. For this solid intermediate, dust inhalation and solution-phase splash are your primary risks.

PPE Selection Table
Protection ZoneStandard Operation (mg scale)High-Exposure Operation (>1g or Solution Phase)Technical Rationale
Respiratory Engineering Control: Fume Hood (Sash <18"). PPE: None required if hood is active.Engineering Control: Fume Hood. PPE: N95 or P100 Respirator (if outside hood).The solid is friable; static charge can aerosolize particles during weighing. Inhalation is the fastest route to systemic toxicity.
Dermal (Hands) Material: Nitrile (4 mil). Protocol: Single layer. Inspect for micro-tears.Material: Nitrile (Double-glove) or Laminate (Silver Shield). Protocol: Change outer glove immediately upon splash.Halogenated esters are lipophilic. While solid transfer poses low risk, solutions in DCM or EtOAc will permeate thin nitrile in <2 minutes, carrying the solute with them.
Ocular ANSI Z87.1 Safety Glasses with side shields.Chemical Splash Goggles (Vented).[7]Fine powders can bypass safety glasses via air currents. Goggles seal the ocular cavity against dust and splashes.
Body Standard Cotton/Poly Lab Coat.Tyvek® Sleeves or Apron.[7]Amines can oxidize and stain fabrics; more importantly, they can bind to proteins in skin/clothing, leading to long-term sensitization.

Operational Protocols

A. Reception & Storage Strategy[1][2][3][5][6][8][9]
  • Temperature: Store at 2–8°C . Although some SDSs indicate room temperature stability, brominated anilines are prone to oxidative degradation (discoloration) over time.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.

  • Segregation: Keep away from oxidizing agents (e.g., nitric acid, peroxides) and acid chlorides .

B. Weighing & Transfer (The "Static Hazard")
  • The Problem: This solid is likely electrostatic. Using a metal spatula on a plastic weigh boat often causes the powder to "jump," creating an inhalation hazard.

  • The Fix:

    • Use an anti-static gun on the weigh boat before taring.

    • Use glass weighing funnels instead of plastic boats where possible.

    • Damp Wiping: Place a damp paper towel around the balance (not on it) to locally increase humidity and reduce static discharge.

C. Reaction Setup (Solution Phase)

When this chemical is dissolved (e.g., in DMF, DMSO, or Dichloromethane), the risk profile changes from inhalation to dermal absorption .

  • Glove Permeation: If dissolved in Dichloromethane (DCM), standard nitrile gloves offer zero protection (breakthrough <15 seconds). You must use Silver Shield laminates or double-glove and change immediately upon contact.

Visualized Workflows

Logic Flow: PPE Decision Making

This diagram illustrates the decision process for selecting the correct barrier based on the physical state of the chemical.

PPE_Decision_Logic Start Start: Handling Ethyl 2-amino-5-bromo-4-methylbenzoate State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution (Organic Solvent) State_Check->Solution Dust_Risk Risk: Dust Inhalation & Static Solid->Dust_Risk Solvent_Check Identify Solvent Solution->Solvent_Check Solid_PPE REQUIRED: 1. Fume Hood (Sash Low) 2. Nitrile Gloves (4 mil) 3. Safety Glasses Dust_Risk->Solid_PPE Standard_Solvent Methanol / Ethanol / Water Solvent_Check->Standard_Solvent Aggressive_Solvent DCM / DMF / THF Solvent_Check->Aggressive_Solvent Std_PPE REQUIRED: Double Nitrile Gloves Change every 30 mins Standard_Solvent->Std_PPE High_PPE REQUIRED: Laminate Gloves (Silver Shield) OR Immediate Change on Splash Aggressive_Solvent->High_PPE

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.

Emergency Response: Spill Protocol

In the event of a spill, immediate action prevents lab contamination.

Spill_Response Spill Spill Detected Assess Assess Size & State Spill->Assess Minor_Solid Minor Solid (<5g) Assess->Minor_Solid Major_Or_Liq Major (>5g) or Liquid Assess->Major_Or_Liq Action_Solid 1. Dampen paper towel (reduce dust) 2. Wipe inward (periphery to center) 3. Double bag waste Minor_Solid->Action_Solid Action_Liq 1. Evacuate Area 2. Don Goggles + Double Gloves 3. Use Absorbent Pads 4. Call EHS if unmanageable Major_Or_Liq->Action_Liq

Figure 2: Step-by-step spill response protocol minimizing aerosolization.

Disposal & Deactivation

Do not wash down the drain. This compound is a halogenated aromatic amine, posing significant aquatic toxicity risks.

  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Solid Toxic."

  • Liquid Waste: Segregate into "Halogenated Organic Waste" streams. The bromine atom requires this specific segregation to prevent issues during incineration.

  • Contaminated PPE: Gloves and paper towels used for cleaning must be treated as solid hazardous waste, not regular trash.

References

  • Fluorochem. (2024).[3][5][8] Safety Data Sheet: Ethyl 2-amino-5-bromo-4-methylbenzoate (CAS 1476761-80-4).[4] Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[5] Hazard Communication Standard: Safety Data Sheets. Retrieved from

  • PubChem. (2024). Compound Summary: Ethyl 2-amino-5-bromo-4-methylbenzoate.[4] Retrieved from

Sources

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